2-Propargyl-1-methyl-piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-prop-2-ynylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIVNSVSEODOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228977-48-6 | |
| Record name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propargyl-1-methyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route to 2-Propargyl-1-methyl-piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a propargyl group offers a versatile handle for further chemical modifications, such as click chemistry. This document outlines a detailed experimental protocol for the synthesis via the alkylation of 1-methyl-2-piperidone, presents key quantitative data in a structured format, and includes a conceptual workflow for the synthesis.
Introduction
Piperidine and its derivatives are fundamental N-heterocyclic scaffolds found in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2] The introduction of a propargyl moiety to the piperidine ring, as in this compound, is of significant interest. The terminal alkyne functionality serves as a valuable synthetic handle for introducing further molecular complexity through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the facile generation of diverse compound libraries for drug discovery and development.
The synthesis of 2-substituted piperidines can be approached through various strategies, including the functionalization of pre-existing piperidine rings. One common method involves the deprotonation of an N-substituted-2-piperidone at the α-carbon to form an enolate, which is then subsequently alkylated with a suitable electrophile.
Synthetic Pathway
The proposed synthesis of this compound involves a two-step process commencing with the alkylation of 1-methyl-2-piperidone. The lactam is first deprotonated using a strong, non-nucleophilic base to generate the corresponding enolate. This enolate is then trapped with propargyl bromide to yield 1-methyl-2-propargyl-2-piperidone. Subsequent reduction of the lactam carbonyl group would afford the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-Methyl-2-propargyl-2-piperidone
This protocol is adapted from general procedures for the alkylation of lactams.[3][4]
Materials:
-
1-Methyl-2-piperidone
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)
-
Propargyl bromide (80 wt. % in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-methyl-2-piperidone (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.5 eq.) in cyclohexane dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-2-propargyl-2-piperidone.
Synthesis of this compound (Reduction of the Lactam)
Materials:
-
1-Methyl-2-propargyl-2-piperidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-methyl-2-propargyl-2-piperidone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.
-
Filter the resulting solid and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Methyl-2-piperidone | C₆H₁₁NO | 113.16 | 202-204 | 0.996 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.57 |
| This compound | C₉H₁₅N | 137.22 | (Predicted) 180-190 | (Predicted) ~0.9 |
Predicted Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 2.90 - 2.70 | m | 1H | H-2 | |
| δ 2.50 - 2.30 | m | 2H | Propargylic CH₂ | |
| δ 2.35 | s | 3H | N-CH₃ | |
| δ 2.20 - 2.05 | m | 2H | H-6 | |
| δ 1.95 | t | 1H | Acetylenic CH | |
| δ 1.80 - 1.40 | m | 6H | H-3, H-4, H-5 |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| δ ~83 | Acetylenic C | |
| δ ~70 | Acetylenic CH | |
| δ ~60 | C-2 | |
| δ ~57 | C-6 | |
| δ ~42 | N-CH₃ | |
| δ ~35 | Propargylic CH₂ | |
| δ ~30 | C-3 | |
| δ ~26 | C-5 | |
| δ ~24 | C-4 |
Mass Spectrometry (EI): Predicted M⁺ at m/z = 137.
Potential Biological Significance
While the specific biological activity of this compound has not been extensively reported, the piperidine scaffold is a well-established pharmacophore. Propargylated heterocyclic compounds have demonstrated a range of biological activities, including antimalarial, antileishmanial, antibacterial, and antifungal properties.[5] Furthermore, substituted piperidines have been investigated as antioxidants and for their interactions with DNA in the context of anticancer research.[1] The presence of the propargyl group allows for the potential development of novel covalent inhibitors or for use in constructing more complex molecules through bio-orthogonal chemistry, making this compound a valuable building block for medicinal chemistry research.
Caption: Conceptual diagram of the utility of this compound.
Conclusion
This technical guide provides a viable synthetic route for the preparation of this compound, a compound of interest for further exploration in drug discovery and development. The outlined experimental protocols, based on established chemical transformations, offer a practical approach for its synthesis in a laboratory setting. The presented data, although partially predictive, serves as a useful reference for characterization. The versatile nature of the propargyl group suggests that this compound is a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-Propargyl-1-methyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Propargyl-1-methyl-piperidine (IUPAC name: 1-methyl-2-(prop-2-yn-1-yl)piperidine). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive profile of its characteristics. The guide covers physicochemical properties, proposed synthesis, spectral data, reactivity, and a discussion on potential biological activity based on the broader class of piperidine derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a heterocyclic amine containing a saturated piperidine ring, an N-methyl group, and a propargyl substituent at the 2-position. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The presence of the propargyl group, a terminal alkyne, offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it an interesting building block for the synthesis of more complex molecules. This guide collates the available data on this compound to facilitate further research and application.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available computed and predicted data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N | PubChem[1] |
| Molecular Weight | 137.22 g/mol | PubChem[1] |
| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | PubChem[1] |
| CAS Number | 2228977-48-6 | PubChem[1] |
| Predicted XLogP3 | 1.8 | PubChem[1] |
| Predicted pKa | ~10.1 (based on N-methylpiperidine) | Inferred from PubChem[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common method for the synthesis of 2-substituted piperidines involves the deprotonation of an N-substituted piperidine at the α-position, followed by quenching with an electrophile. In this case, N-methylpiperidine could be deprotonated using a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) to direct the lithiation to the C2 position. The resulting anion can then be reacted with propargyl bromide to yield the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be performed with caution by qualified personnel.
Materials:
-
N-Methylpiperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Propargyl bromide (solution in toluene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and freshly distilled TMEDA.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi in cyclohexane to the stirred solution, maintaining the temperature below -70 °C.
-
Add freshly distilled N-methylpiperidine dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.
-
Slowly add a solution of propargyl bromide in toluene to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
Spectral Data (Predicted)
No experimental spectra for this compound have been found in the literature. The following are predicted spectral characteristics based on the known spectra of N-methylpiperidine and propargyl-containing compounds.[2][3][4][5][6]
1H NMR Spectroscopy
-
Alkyne-CH: A singlet or a triplet (if coupled to the methylene group) is expected around δ 2.0-2.5 ppm.
-
Propargyl-CH2: A doublet or a singlet is expected around δ 2.2-3.0 ppm.
-
N-CH3: A singlet is expected around δ 2.2-2.5 ppm.
-
Piperidine Ring Protons: A series of complex multiplets are expected in the range of δ 1.2-3.0 ppm. The proton at C2 will be a multiplet coupled to the adjacent methylene protons and the propargyl methylene protons.
13C NMR Spectroscopy
-
Alkyne Carbons: Two signals are expected, one around δ 70-75 ppm (terminal C) and another around δ 80-85 ppm (internal C).
-
Propargyl-CH2: A signal is expected around δ 20-30 ppm.
-
N-CH3: A signal is expected around δ 40-45 ppm.
-
Piperidine Ring Carbons: Signals are expected in the range of δ 20-60 ppm. The C2 carbon will be shifted downfield due to the substitution.
Infrared (IR) Spectroscopy
-
C≡C-H stretch: A sharp, characteristic peak is expected around 3300 cm-1.
-
C≡C stretch: A weak to medium intensity peak is expected around 2100-2150 cm-1.
-
C-H stretch (aliphatic): Multiple peaks are expected in the range of 2800-3000 cm-1.
-
C-N stretch: A peak is expected in the range of 1000-1250 cm-1.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group, the methyl group, and fragmentation of the piperidine ring.
Reactivity
The reactivity of this compound is dictated by its functional groups: the tertiary amine and the terminal alkyne.
-
Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making the molecule basic and nucleophilic. It can react with acids to form ammonium salts and with electrophiles such as alkyl halides.
-
Terminal Alkyne: The propargyl group is a versatile functional handle.
-
Sonogashira Coupling: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.
-
Mannich-type Reactions: The acidic terminal proton can be removed by a strong base, and the resulting acetylide can react with imines or iminium ions.
-
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the piperidine moiety is a common feature in many biologically active compounds, and N-alkylated propargylamines have been investigated for various pharmacological activities.
The lipophilicity of a compound, often estimated by its logP value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XLogP3 of 1.8 for this compound suggests it has moderate lipophilicity.
Given the presence of the piperidine scaffold, this molecule could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The propargyl group could also play a role in binding to certain enzymes, for example, as an irreversible inhibitor through covalent modification. Further research is required to elucidate any specific biological effects and the associated signaling pathways.
Caption: Logical relationships of properties to potential biological interactions.
Conclusion
This compound is a molecule with interesting chemical features, particularly the combination of the piperidine scaffold and a reactive propargyl group. While direct experimental data is currently limited, this guide provides a comprehensive overview based on available information and predictions from related compounds. The proposed synthetic route and predicted spectral data offer a starting point for researchers interested in synthesizing and characterizing this compound. The versatile reactivity of the propargyl group makes it a valuable building block for the development of more complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.
References
- 1. 1-Methyl-2-(prop-2-yn-1-yl)piperidine | C9H15N | CID 86650157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine, 1-methyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
Spectroscopic and Synthetic Profile of 2-Propargyl-1-methyl-piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 2-Propargyl-1-methyl-piperidine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents estimated spectroscopic values based on analyses of structurally related compounds. Furthermore, detailed, plausible experimental protocols for its synthesis and subsequent spectroscopic characterization are provided to facilitate further research and development.
Introduction
This compound is a heterocyclic amine containing a chiral center at the 2-position of the piperidine ring, a synthetically versatile propargyl group, and an N-methyl substituent. The presence of the propargyl group opens avenues for further functionalization via click chemistry and other alkyne-based transformations, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.
Estimated Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following tables summarize estimated spectroscopic data based on known values for N-methylpiperidine, 2-alkylpiperidines, and general spectroscopic principles.
Table 1: Estimated ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.8 - 2.9 | m | 1H | H-2 (methine proton on piperidine ring) |
| ~2.4 - 2.6 | m | 2H | H-6 (axial and equatorial) |
| ~2.3 | s | 3H | N-CH₃ (methyl group on nitrogen) |
| ~2.2 - 2.3 | m | 2H | -CH₂-C≡CH (propargyl methylene) |
| ~2.0 | t | 1H | -C≡CH (acetylenic proton) |
| ~1.2 - 1.8 | m | 6H | H-3, H-4, H-5 (piperidine ring methylenes) |
Solvent: CDCl₃. These are estimated values and actual experimental results may vary.
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~83 | -C ≡CH (alkyne carbon) |
| ~70 | -C≡C H (alkyne carbon) |
| ~60 | C-2 (methine carbon on piperidine ring) |
| ~57 | C-6 (piperidine ring methylene) |
| ~42 | N-CH₃ (methyl carbon) |
| ~35 | -C H₂-C≡CH (propargyl methylene) |
| ~26 | C-4 (piperidine ring methylene) |
| ~24 | C-3, C-5 (piperidine ring methylenes) |
Solvent: CDCl₃. These are estimated values and actual experimental results may vary.
Table 3: Estimated Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |
| ~2940, ~2860 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| ~1450 | Medium | CH₂ bend (scissoring) |
Sample preparation: Neat liquid or KBr pellet.
Table 4: Estimated Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - CH₃]⁺ |
| 98 | High | [M - C₃H₃]⁺ (Loss of propargyl group) |
| 84 | Moderate | Piperidinium fragment |
Ionization method: Electron Ionization (EI). Fragmentation patterns are predictive.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This proposed synthesis involves a two-step process starting from commercially available 2-piperidineethanol:
Step 1: Synthesis of 2-Propargylpiperidine
-
Reaction Setup: To a solution of 2-piperidineethanol (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Alkylation: Prepare a solution of lithium acetylide-ethylenediamine complex (2 equiv.) in anhydrous dimethyl sulfoxide (DMSO). Add the crude mesylate dissolved in a small amount of anhydrous DMSO to this solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight.
-
Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 2-propargylpiperidine.
Step 2: N-Methylation of 2-Propargylpiperidine
-
Reaction Setup: Dissolve 2-propargylpiperidine (1 equiv.) in methanol. Add aqueous formaldehyde (37 wt. %, 1.5 equiv.).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified liquid product as a thin film between two sodium chloride plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Inject a dilute solution of the sample in a volatile organic solvent (e.g., DCM or ethyl acetate).
Workflow and Pathway Visualization
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound with significant potential in synthetic and medicinal chemistry. While experimental data remains elusive, the estimated spectroscopic values and detailed synthetic and analytical protocols presented herein offer a robust starting point for researchers. The provided workflows and pathways serve as a clear roadmap for the successful synthesis and characterization of this promising molecule. Further experimental validation of the data presented in this guide is highly encouraged.
An In-depth Technical Guide to 2-Propargyl-1-methyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propargyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a propargyl group. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties.[1] The incorporation of a propargyl group, a terminal alkyne functional group, offers a reactive handle for further chemical modifications, such as "click" chemistry, making it a versatile building block in drug discovery and chemical biology. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, based on available chemical data and predictive models derived from related compounds.
Molecular Structure and Identifiers
The fundamental structural and identifying information for this compound is summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | [2] |
| Common Name | This compound | [2] |
| CAS Number | 2228977-48-6 | [2] |
| Molecular Formula | C₉H₁₅N | [2] |
| Molecular Weight | 137.22 g/mol | [2] |
| Monoisotopic Mass | 137.120449483 Da | [2] |
| SMILES | CN1CCCCC1CC#C | [2] |
| InChI | InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | [2] |
| InChIKey | PHIVNSVSEODOJD-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not extensively available in public literature. Therefore, the following tables combine computed properties with expected spectroscopic characteristics based on the analysis of its constituent functional groups and related molecules.
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 3.2 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Signals in the δ 1.4-2.8 ppm range for piperidine protons. A singlet around δ 2.2-2.3 ppm for the N-methyl protons. A triplet around δ 2.0-2.2 ppm for the acetylenic proton. Methylene protons adjacent to the alkyne and piperidine ring would appear as multiplets. | Based on spectra of similar piperidine derivatives.[3][4][5] |
| ¹³C NMR | Piperidine ring carbons would appear in the δ 24-60 ppm range. The N-methyl carbon would be around δ 45 ppm. The alkyne carbons would be in the δ 70-85 ppm range. | Based on data for N-alkylpiperidines and propargyl-containing compounds.[6][7] |
| Infrared (IR) | A sharp, strong band around 3300 cm⁻¹ for the ≡C–H stretch. A weak band between 2100-2260 cm⁻¹ for the C≡C stretch. C-H stretching bands for the piperidine and methyl groups around 2850-2960 cm⁻¹. | These are characteristic absorption frequencies for terminal alkynes.[8] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 137. Fragmentation would likely involve loss of the propargyl group or cleavage of the piperidine ring. A base peak related to the stable N-methylpiperidine fragment is possible. | Fragmentation patterns of piperidine alkaloids often show characteristic losses related to the substituents and ring structure.[9] Predicted m/z for [M+H]⁺ is 138.12773.[10] |
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Methylpiperidine (via Eschweiler-Clarke Reaction)
-
Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq).
-
Reagent Addition: Add formic acid (2.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous solution).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the evolution of CO₂. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a saturated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-methylpiperidine can be purified by distillation if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methylpiperidine (1.0 eq) in a dry, aprotic solvent such as anhydrous diethyl ether or THF.
-
Deprotonation: Cool the solution to -78°C. Add a solution of n-butyllithium (n-BuLi, 1.1 eq) complexed with a chiral ligand like (-)-sparteine (1.1 eq) dropwise. This step is crucial for directed deprotonation at the C2 position. Stir the mixture at this temperature for 2-3 hours.
-
Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data has been published for this compound, its structural components suggest potential areas of pharmacological interest.
-
Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antidepressants. Its conformational flexibility allows it to interact with a variety of receptor binding pockets.[1]
-
Propargylamine Moiety: The propargylamine structure is a known pharmacophore, most notably in monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the treatment of Parkinson's disease. These compounds act as irreversible inhibitors of MAO-B, leading to increased dopamine levels in the brain. Propargylamine derivatives have also been investigated for their neuroprotective properties.
Given these precedents, this compound could potentially exhibit activity as a modulator of CNS targets, such as sigma receptors or as an inhibitor of enzymes like MAO. However, this remains speculative without direct experimental evidence.
Drug Discovery and Characterization Workflow
The following diagram illustrates a general workflow for the evaluation of a novel compound like this compound in a drug discovery context.
Caption: A logical workflow for the synthesis and evaluation of a novel chemical entity.
Conclusion
This compound is a molecule with a well-defined structure that combines the pharmacologically significant piperidine ring with the chemically versatile propargyl group. While specific experimental data on its synthesis, properties, and biological activity are scarce in the public domain, established chemical principles allow for the prediction of its characteristics and the design of a viable synthetic route. Its structural relationship to known CNS-active agents and enzyme inhibitors suggests it may be a compound of interest for further investigation in drug discovery programs. The protocols and predictive data outlined in this guide serve as a foundational resource for researchers aiming to synthesize and explore the potential of this and related molecules.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-(prop-2-yn-1-yl)piperidine | C9H15N | CID 86650157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Prop-2-yn-1-yl)piperidine | 5799-75-7 | Benchchem [benchchem.com]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 6. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine, 1-methyl- [webbook.nist.gov]
- 10. PubChemLite - 1-methyl-2-(prop-2-yn-1-yl)piperidine (C9H15N) [pubchemlite.lcsb.uni.lu]
Navigating the Therapeutic Potential of 2-Propargyl-1-methyl-piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-Propargyl-1-methyl-piperidine derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related piperidine and propargylamine-containing compounds to infer potential therapeutic applications and guide future research. All data and protocols presented are for analogous compounds and should be adapted and validated for the specific derivatives of interest.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and pharmacologically active compounds.[1] Its conformational flexibility and ability to interact with various biological targets make it a versatile template for drug design. The incorporation of a propargyl group, an alkyne functional group, introduces unique chemical properties that can enhance binding affinity and provide opportunities for covalent interactions with target proteins, a strategy employed in the design of enzyme inhibitors. This technical guide explores the potential biological activities of this compound derivatives by examining the established pharmacology of related molecular architectures.
Potential Biological Activities and Quantitative Data
Based on the biological evaluation of analogous piperidine and propargylamine derivatives, this compound compounds may exhibit a range of therapeutic activities, including antimicrobial, antifungal, anticancer, and antimalarial effects. The following tables summarize quantitative data from studies on these related compounds.
Table 1: Antimicrobial and Antifungal Activity of Analogous Piperidine Derivatives
| Compound Class | Organism | Activity | Value (µg/mL) | Reference |
| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mutans | MIC | 250-500 | |
| N-methyl-4-piperidone-derived curcuminoids | Streptococcus salivarius | MIC | 250-500 | |
| N-methyl-4-piperidone-derived curcuminoids | Lactobacillus paracasei | MIC | 250-500 | |
| Mefloquine Analogs (piperidine methanol group) | Cryptococcus neoformans | MIC | 1-2 | [2] |
| Mefloquine Analogs (piperidine methanol group) | Candida albicans | MIC | 4-8 | [2] |
| N-alkylpiperidin-4-yl substituted isoquinolines | Yarrowia lipolytica | MIC | 1.6-12.5 | [3] |
Table 2: Anticancer Activity of Analogous Piperidine Derivatives
| Compound Class | Cell Line | Activity | Value (µM) | Reference |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon carcinoma) | IC50 | 6-11 | [4] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (colon carcinoma) | IC50 | 6-11 | [4] |
| Piperazine derivative C505 | K562 (leukemia) | GI50 | 0.06-0.16 | [5] |
| MBIC (benzoimidazole derivative) | MCF-7 (breast cancer) | IC50 | 0.73 | [6] |
| MBIC (benzoimidazole derivative) | MDA-MB-231 (breast cancer) | IC50 | 20.4 | [6] |
Table 3: Antimalarial Activity of Analogous Piperidine-containing Compounds
| Compound Class | Plasmodium falciparum Strain | Activity | Value (µg/mL) | Reference |
| Piperine | K1 (chloroquine-resistant) | IC50 | 5.3 | [7] |
| Piperine | 3D7 (chloroquine-sensitive) | IC50 | 4.1 | [7] |
| Methyl gallate and palmatine with piperine | - | IC50 (β-hematin formation) | 0.73 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.[9] Dilute the suspension in a suitable broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
In Vitro Antimalarial Activity (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
-
Assay Setup: Add the parasitized red blood cells to the wells containing the test compounds.[15]
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity correlates with the amount of parasite DNA, indicating parasite growth.
Visualizations: Synthesis, Workflow, and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic approach, a typical drug screening workflow, and a hypothetical signaling pathway that could be targeted by these derivatives.
Caption: General synthesis of 2-substituted piperidines.
Caption: A typical workflow for drug discovery.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently scarce, the extensive research on related piperidine and propargylamine compounds provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols presented in this guide offer a foundational framework for initiating such research. Future studies should focus on the synthesis and systematic in vitro and in vivo evaluation of this novel class of compounds to elucidate their specific pharmacological profiles and mechanisms of action. This will be crucial in determining their potential for development into new and effective drugs for a variety of diseases.
References
- 1. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. scielo.br [scielo.br]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. woah.org [woah.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 16. 4.3.2. In Vitro Antimalarial Assay [bio-protocol.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Propargyl-1-methyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific molecule 2-Propargyl-1-methyl-piperidine is limited in the currently available scientific literature. This guide is based on the well-established mechanism of action of closely related propargyl-piperidine analogs, which strongly indicate that its primary biological target is Monoamine Oxidase B (MAO-B).
Executive Summary
This compound belongs to a class of compounds known as propargylamines, which are recognized for their potent and often selective inhibitory effects on monoamine oxidases (MAOs). The core mechanism of action for this class of compounds, and therefore the putative mechanism for this compound, is the inhibition of MAO-B. This enzyme is a key regulator of neurotransmitter levels in the brain, particularly dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine concentrations, a therapeutic strategy employed in the management of Parkinson's disease and other neurological disorders. The propargyl group is crucial for the inhibitory activity, often forming a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.
Core Mechanism of Action: Monoamine Oxidase B Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is predominantly found in the brain and is primarily responsible for the metabolism of dopamine.
The therapeutic rationale for inhibiting MAO-B stems from its role in neurodegenerative diseases, particularly Parkinson's disease, where there is a significant loss of dopaminergic neurons. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this neurotransmitter in the brain. This can help to alleviate the motor symptoms associated with Parkinson's disease.[1][2]
The propargyl moiety of this compound is the key functional group responsible for its inhibitory activity. It is believed to act as a mechanism-based inactivator (suicide inhibitor) of MAO-B. The proposed mechanism involves the enzymatic oxidation of the propargylamine, which generates a reactive intermediate that then covalently binds to the N5 atom of the FAD cofactor, rendering the enzyme inactive.
Signaling Pathway
The mechanism of action does not involve a classical signaling pathway with multiple downstream effectors. Instead, it is a direct enzymatic inhibition that leads to a localized increase in the concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.
Caption: Inhibition of MAO-B by this compound.
Quantitative Data for Propargyl-Piperidine Analogs
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Analog 1 (Pyridazinobenzylpiperidine derivative S5) | MAO-B | 0.203 | 0.155 | 19.04 | [3][4] |
| Analog 2 (Pyridazinobenzylpiperidine derivative S15) | MAO-A | 3.691 | - | - | [3][4] |
| Analog 3 (4-phenethyl-1-propargylpiperidine 15) | MAO-B | 4.3 | - | - | [1] |
| Analog 4 (Piperine derivative) | MAO-B | 0.045 | - | 81.33 | [5] |
| Analog 5 (Heterocyclic dienone CD14) | MAO-B | 0.036 | 0.0045 | 376.66 | [6] |
| Analog 6 (Heterocyclic dienone CD11) | MAO-B | 0.063 | 0.0127 | 104.44 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of MAO inhibitors.
In Vitro Monoamine Oxidase Inhibition Assay (Amplex Red Method)
This is a common and reliable method for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.
Principle: The assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of the test compound at various concentrations.
-
In a 96-well plate, add the sodium phosphate buffer.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
Add the test compound or positive control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing Amplex Red, HRP, and p-tyramine in sodium phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Amplex Red MAO inhibition assay.
Reversibility of Inhibition Assay
This experiment determines whether the inhibitor binds reversibly or irreversibly to the enzyme.
Principle: The enzyme-inhibitor complex is subjected to dialysis to remove any unbound inhibitor. If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains inhibited, the binding is irreversible (or very slowly reversible).
Materials:
-
MAO-B enzyme
-
Test compound
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Sodium phosphate buffer
Procedure:
-
Incubate the MAO-B enzyme with a concentration of the test compound that produces significant inhibition (e.g., 5-10 times the IC50).
-
As a control, incubate the enzyme with buffer alone.
-
After the incubation period, take an aliquot of each mixture and measure the initial enzyme activity (A_U - undialyzed).
-
Dialyze the remaining enzyme-inhibitor mixture and the control enzyme against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.
-
After dialysis, measure the enzyme activity of the dialyzed samples (A_D - dialyzed).
-
Calculate the percentage of enzyme activity recovery. A high recovery of activity indicates reversible inhibition, while low or no recovery suggests irreversible inhibition.
Conclusion
Based on the extensive evidence from structurally related analogs, the primary mechanism of action of this compound is the selective and likely irreversible inhibition of monoamine oxidase B. This inhibition leads to an increase in dopamine levels in the brain, which is a validated therapeutic strategy for neurological conditions such as Parkinson's disease. Further direct experimental validation with the specific compound is necessary to confirm its precise inhibitory profile and potential as a therapeutic agent.
References
- 1. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the significance of developing novel synthetic routes to access diverse and functionally complex piperidine derivatives.[3][4] This technical guide provides an in-depth overview of contemporary synthetic methodologies, detailed experimental protocols, and the biological significance of newly synthesized piperidine compounds, with a focus on their anticancer and neuroprotective activities.
Core Synthetic Strategies
The synthesis of substituted piperidines has evolved significantly, with modern chemistry offering a range of efficient and stereoselective methods. Key strategies include the hydrogenation of pyridine precursors, multicomponent reactions (MCRs), and various cyclization techniques.[3][5][6]
Catalytic Hydrogenation of Pyridines
The reduction of pyridines remains a fundamental and widely used approach for accessing the piperidine core.[5][7] This method's appeal lies in its atom economy and the ready availability of a vast array of substituted pyridine starting materials.
Recent advancements have focused on the development of highly efficient and selective catalyst systems that operate under milder conditions.[5][7] For instance, rhodium and platinum-based catalysts have demonstrated excellent efficacy in the hydrogenation of functionalized pyridines.[5][8]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol is a representative example for the synthesis of a piperidine derivative via catalytic hydrogenation, based on procedures described in the literature.[8]
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor.
-
The catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude piperidine derivative.
-
Purification is achieved by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized piperidine derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[9][10] For piperidine synthesis, MCRs offer an efficient pathway to highly functionalized derivatives.[6][9]
A common MCR approach involves the condensation of an aldehyde, an amine, and a β-ketoester.[10]
Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine
This protocol is a generalized procedure based on the principles of multicomponent piperidine synthesis.[9]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Amine (1 mmol)
-
1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ethanol
-
Catalyst (e.g., nano-sulfated zirconia, 10 mol%)
Procedure:
-
In a round-bottom flask, the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ethanol (10 mL) are combined.
-
The catalyst (10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the desired functionalized piperidine.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the stereoselective synthesis of six-membered nitrogen heterocycles, including piperidines.[11] This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.
Logical Workflow for Aza-Diels-Alder Synthesis
Caption: Aza-Diels-Alder reaction workflow for piperidine synthesis.
Biological Activity and Signaling Pathways
Novel piperidine derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and neuroprotective agents.[1][12]
Anticancer Activity
Piperidine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][13] One of the critical pathways targeted is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.
PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives
Caption: Workflow for assessing the neuroprotective effects of piperidine derivatives.
Quantitative Data: Neuroprotective and Cardiotoxicity Profile
| Compound ID | Neuroprotective Assay | Result | hERG IC₅₀ (µmol/L) | Reference |
| A10 | SH-SY5Y cell survival | Superior protective activity | > 40 | |
| Fenazinel | SH-SY5Y cell survival | Promising neuroprotective effects | Not reported | |
| 9d | Glutamate-induced neurotoxicity in SH-SY5Y cells | Potent neuroprotective activity | Weak inhibition |
Conclusion
The synthesis of novel piperidine derivatives continues to be a vibrant and highly productive area of research. The development of innovative synthetic methodologies, such as advanced catalytic hydrogenation and multicomponent reactions, provides access to a vast chemical space of structurally diverse piperidines. The significant anticancer and neuroprotective activities exhibited by many of these compounds highlight their potential as next-generation therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. asianpubs.org [asianpubs.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its characteristics and propose methodologies for its synthesis and analysis. The guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this novel compound.
Introduction
1-Methyl-2-(prop-2-yn-1-yl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a propargyl group and a methyl group on the nitrogen atom. The presence of the propargyl group, a known pharmacophore in several neuroactive compounds, suggests potential biological activity, particularly as an inhibitor of monoamine oxidases (MAO) or as a ligand for sigma receptors.[1][2][3] This guide will explore its predicted properties, propose synthetic routes, and discuss potential areas of pharmacological interest.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₅N | |
| Molecular Weight | 137.22 g/mol | |
| XLogP3 | 1.8 | Predicted lipophilicity |
| Boiling Point | Not available | Expected to be in the range of 150-180 °C at atmospheric pressure, based on similar compounds. |
| Density | Not available | Likely to be around 0.9 g/mL. |
Synthesis and Reactivity
Proposed Synthetic Pathways
Two plausible synthetic routes for 1-Methyl-2-(prop-2-yn-1-yl)piperidine are proposed, starting from commercially available precursors.
Route A: Alkylation of 2-Lithiated N-Methylpiperidine
This approach involves the deprotonation of N-methylpiperidine at the 2-position using a strong base, followed by quenching with propargyl bromide.
Caption: Synthetic Route A via lithiation.
Route B: N-Methylation of 2-(Prop-2-yn-1-yl)piperidine
This route involves the initial synthesis of 2-(prop-2-yn-1-yl)piperidine followed by N-methylation.
Caption: Synthetic Route B via N-methylation.
Chemical Reactivity
The chemical reactivity of 1-Methyl-2-(prop-2-yn-1-yl)piperidine is dictated by the nucleophilic nitrogen of the tertiary amine and the terminal alkyne of the propargyl group.
-
Amine Reactivity: The tertiary amine can act as a base and a nucleophile. It will react with acids to form quaternary ammonium salts.
-
Alkyne Reactivity: The terminal alkyne is a versatile functional group that can undergo various transformations, including:
-
Click Chemistry: Reaction with azides in the presence of a copper(I) catalyst to form triazoles.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.[4][5]
-
Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine derivative.
-
Hydration: Conversion to a methyl ketone in the presence of acid and a mercury catalyst.
-
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[3][6]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~3.0-3.2 ppm (m, 1H, piperidine H-2)
-
δ ~2.8-3.0 ppm (m, 1H, piperidine H-6eq)
-
δ ~2.2-2.4 ppm (m, 2H, -CH₂-C≡CH)
-
δ 2.25 ppm (s, 3H, N-CH₃)
-
δ ~2.0-2.2 ppm (m, 1H, piperidine H-6ax)
-
δ ~1.95 ppm (t, J = 2.4 Hz, 1H, -C≡CH)
-
δ ~1.4-1.8 ppm (m, 6H, piperidine H-3, H-4, H-5)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~83 ppm (-C≡CH)
-
δ ~70 ppm (-C≡CH)
-
δ ~60 ppm (piperidine C-2)
-
δ ~57 ppm (piperidine C-6)
-
δ ~42 ppm (N-CH₃)
-
δ ~30 ppm (piperidine C-4)
-
δ ~25 ppm (piperidine C-5)
-
δ ~23 ppm (-CH₂-C≡CH)
-
δ ~22 ppm (piperidine C-3)
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group and cleavage of the piperidine ring.
Predicted Fragmentation Pattern:
-
m/z = 137: Molecular ion [M]⁺
-
m/z = 136: [M-H]⁺ (loss of a hydrogen radical)
-
m/z = 98: [M - C₃H₃]⁺ (loss of the propargyl radical)
-
m/z = 84: [M - C₄H₅]⁺ (cleavage of the piperidine ring)
-
m/z = 57: [C₄H₉]⁺ fragment
-
m/z = 42: [C₂H₄N]⁺ fragment
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the terminal alkyne and the amine functional groups.
Predicted IR Absorption Bands (cm⁻¹):
-
~3300 cm⁻¹: ≡C-H stretch (strong, sharp)
-
~2930-2850 cm⁻¹: C-H stretch (alkane)
-
~2120 cm⁻¹: C≡C stretch (weak)
-
~1450 cm⁻¹: C-H bend (alkane)
-
~1100 cm⁻¹: C-N stretch
Potential Biological Activity and Signaling Pathways
The propargylamine moiety is a key feature in several inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Furthermore, piperidine derivatives are known to interact with sigma receptors, which are implicated in a variety of neurological functions and diseases.[7][8][9]
Based on these precedents, 1-Methyl-2-(prop-2-yn-1-yl)piperidine is a candidate for investigation as a modulator of MAO and/or sigma receptors.
Caption: Potential neurological signaling pathways.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and purification of 1-Methyl-2-(prop-2-yn-1-yl)piperidine based on general laboratory procedures.
Synthesis via N-Methylation (Route B)
This multi-step protocol is based on established transformations in piperidine chemistry.
Caption: Workflow for Synthesis Route B.
Purification Protocol
Purification of the final product would likely involve extraction and column chromatography.
Caption: General purification workflow.
Conclusion
1-Methyl-2-(prop-2-yn-1-yl)piperidine represents a novel compound with significant potential for investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The presence of the N-methylpiperidine and propargyl moieties suggests that this compound may exhibit interesting pharmacological properties, particularly as a modulator of CNS targets such as MAO and sigma receptors. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties and potential applications of this molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 9. Sigma Receptors [sigmaaldrich.com]
In-depth Technical Guide: 2-Propargyl-1-methyl-piperidine (CAS Number: 2228977-48-6)
To the valued researcher, scientist, or drug development professional,
This guide will present the known information and highlight the areas where data is currently absent, thereby identifying opportunities for future research.
Chemical Identity and Properties
2-Propargyl-1-methyl-piperidine, also known by its IUPAC name 1-methyl-2-(prop-2-yn-1-yl)piperidine, is a heterocyclic amine.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2228977-48-6 | [1] |
| Molecular Formula | C₉H₁₅N | [1] |
| Molecular Weight | 137.22 g/mol | [1] |
| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | [1] |
| Synonyms | This compound | [1] |
| Canonical SMILES | CN1CCCCC1CC#C | [1] |
| InChI | InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | [1] |
| XLogP3 (Computed) | 1.8 | [1] |
| Monoisotopic Mass | 137.120449483 Da | [1] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
Note: The majority of the available data is computationally predicted and has not been experimentally verified in published literature.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic strategies for related piperidine derivatives can provide a logical starting point for its preparation. A plausible synthetic route could involve the α-alkylation of N-methylpiperidine.
Logical Synthesis Workflow
A potential, yet unverified, synthetic pathway is outlined below. This workflow is based on general principles of amine alkylation and has not been specifically tested for this compound.
Caption: A logical, yet unverified, workflow for the synthesis of this compound.
Experimental Data
There is a notable absence of experimentally determined quantitative data for this compound in the public domain. This includes, but is not limited to:
-
Boiling point
-
Density
-
Refractive index
-
Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
The lack of such data prevents a thorough characterization of the compound and is a significant gap in the current scientific knowledge.
Biological Activity and Signaling Pathways
No specific studies on the biological activity, pharmacology, or mechanism of action of this compound have been found in the reviewed literature. The piperidine moiety is a common scaffold in many biologically active compounds, and propargyl groups can be involved in various biological interactions, including enzyme inhibition. However, without experimental data, any discussion of the potential biological effects of this specific compound would be purely speculative.
Due to the absence of information on its biological targets and effects, no signaling pathway diagrams can be provided at this time.
Safety and Handling
Based on available safety data, this compound is classified as a combustible liquid that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1] Standard laboratory safety precautions for handling corrosive and combustible liquids should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and working in a well-ventilated area or fume hood.
Future Research Directions
The lack of comprehensive data on this compound presents several opportunities for future research:
-
Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, MS, elemental analysis).
-
Physicochemical Properties: Experimental determination of its key physical properties.
-
Biological Screening: A broad biological screening to identify any potential pharmacological activities.
-
Mechanism of Action Studies: If any biological activity is identified, further studies to elucidate its mechanism of action and potential signaling pathways involved.
References
Methodological & Application
Applications of 2-Propargyl-1-methyl-piperidine in Medicinal Chemistry: Application Notes and Protocols
The 2-propargyl-1-methyl-piperidine scaffold is a versatile structural motif in medicinal chemistry, primarily explored for its potential in the treatment of complex neurodegenerative disorders, particularly Alzheimer's disease. The incorporation of the propargyl group, a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, with the privileged piperidine ring has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets implicated in the pathogenesis of Alzheimer's.
Application Note 1: Multi-Target-Directed Ligands for Alzheimer's Disease
The multifactorial nature of Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological pathways. Derivatives of this compound have been designed as MTDLs to simultaneously inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B).
Therapeutic Rationale:
-
Cholinesterase Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Inhibition of AChE and BChE increases acetylcholine levels in the brain, leading to symptomatic improvement in cognitive function.
-
MAO-B Inhibition: The activity of MAO-B is elevated in the brains of Alzheimer's patients, leading to increased production of reactive oxygen species and neurotoxic aldehydes through the breakdown of neurotransmitters like dopamine. Inhibition of MAO-B can therefore provide neuroprotection.
The dual inhibition of cholinesterases and MAO-B by a single molecule offers a promising approach to both symptomatic relief and disease modification in Alzheimer's.
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activities of representative this compound derivatives from the literature.
| Compound ID | Modification on Piperidine Scaffold | Target | IC50 / Ki (nM) | Reference |
| Compound A | N-propargyl, 4-phenethyl | hMAO-B | 93.8 ± 4.1 | [1][2] |
| hBChE | > 50,000 | [1][2] | ||
| Compound B | N-propargyl, 4-(4-methoxyphenethyl) | hMAO-B | 72.3 ± 7.5 | [1] |
| hBChE | > 50,000 | [1] | ||
| Compound C | N-propargyl, with naphthalene-2-carboxamide moiety | hBChE | 100 - 1000 | [3] |
| hMAO-B | > 10,000 | [3] | ||
| Compound D | N-methyl-N-propargylamino on a pyridine ring with a piperidine substituent | hσ1R | Ki = 1.45 | [4] |
| AChE | IC50 = 13 | [4] | ||
| BuChE | IC50 = 3100 | [4] |
Application Note 2: Sigma-1 Receptor Ligands for Neurological Disorders
The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone implicated in various cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release. Ligands targeting the σ1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders. The this compound scaffold has been incorporated into molecules designed to interact with σ1 receptors.
Therapeutic Rationale:
-
Neuroprotection: Sigma-1 receptor activation has been shown to confer neuroprotection against various insults, including oxidative stress and excitotoxicity, which are common pathological features of neurodegenerative diseases.
-
Cognitive Enhancement: Modulation of the σ1 receptor can influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.
-
Pain Management: Sigma-1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.
The development of this compound derivatives as σ1 receptor ligands, often in combination with other activities (e.g., cholinesterase inhibition), represents an innovative approach to treating complex neurological conditions.
Quantitative Data: Sigma-1 Receptor Affinity
| Compound ID | Structural Features | Target | Ki (nM) | Reference |
| Compound E | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 | [4] |
| hσ2R | 420 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Substituted-1-propargylpiperidine Derivative
This protocol describes a general method for the synthesis of 4-substituted-1-propargylpiperidines, which are precursors to the multi-target-directed ligands mentioned in Application Note 1.
Materials:
-
4-Substituted piperidine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of the 4-substituted piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-propargylpiperidine.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterse (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: In Vitro MAO-B Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against human MAO-B.
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare solutions of MAO-B and kynuramine in phosphate buffer.
-
In a 96-well plate, add the test compound solution at various concentrations.
-
Add the MAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Incubate the reaction mixture for 30 minutes at 37 °C.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Multi-target action of this compound derivatives.
Caption: Workflow for synthesis and evaluation of derivatives.
Caption: Logical relationship of the multi-target approach.
References
- 1. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Propargyl-1-methyl-piperidine in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 2-Propargyl-1-methyl-piperidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The piperidine moiety is a significant scaffold in medicinal chemistry, and its incorporation into molecules via click chemistry offers a streamlined approach for the synthesis of novel compounds with potential therapeutic applications.[1][2][3][4]
Introduction to Click Chemistry with this compound
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and selective, making them ideal for drug discovery and development.[5][6][7] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the covalent linkage of an alkyne-containing molecule with an azide-functionalized counterpart to form a stable triazole ring.[6][8]
This compound serves as a valuable building block in this context, introducing a piperidine ring, a common motif in many FDA-approved drugs, into a target molecule.[1][3][4] This allows for the rapid generation of diverse molecular libraries for screening and lead optimization.[5]
Key Applications:
-
Drug Discovery: Synthesis of novel small molecules and peptide-based therapeutics.[5][][10]
-
Bioconjugation: Labeling of biomolecules such as proteins and nucleic acids for imaging and diagnostic purposes.[11][12]
-
Materials Science: Development of functionalized polymers and materials.[13]
Experimental Protocols
The following protocols are generalized for the CuAAC reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Small Molecule Synthesis in Organic Solvents
This protocol is suitable for the reaction of this compound with an azide-functionalized small molecule in an organic solvent.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, THF/H₂O mixture)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deoxygenated water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deoxygenated water.
-
To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.
-
The product can be purified by column chromatography.
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is adapted for the conjugation of this compound to an azide-modified biomolecule in an aqueous environment. The use of a copper-stabilizing ligand is recommended to prevent damage to the biomolecule.[11][12]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand.[8][14]
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)
-
Aminoguanidine (optional, to intercept reactive oxygen species)[12]
Procedure:
-
Dissolve the azide-modified biomolecule in the chosen aqueous buffer.
-
Add this compound to the solution. The final concentration of the alkyne should be in excess (e.g., 10-50 fold) compared to the biomolecule.
-
Prepare a premixed solution of CuSO₄·5H₂O and the copper-stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in deoxygenated buffer.[15]
-
Add the copper/ligand solution to the reaction mixture. The final copper concentration should be between 50-250 µM.[15]
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 1-5 mM).[8]
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.
-
The modified biomolecule can be purified from excess reagents by dialysis, size-exclusion chromatography, or other appropriate methods.
Data Presentation
Table 1: Representative Reaction Conditions for Small Molecule Synthesis
| Entry | Alkyne (eq) | Azide (eq) | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 5 | 10 | DMSO | 2 | >95 |
| 2 | 1.0 | 1.1 | 2 | 5 | THF/H₂O (1:1) | 4 | 92 |
| 3 | 1.0 | 1.0 | 10 | 20 | DMF | 1 | >95 |
Table 2: Typical Parameters for Bioconjugation
| Parameter | Recommended Range |
| Alkyne:Biomolecule Ratio | 10-100 fold excess |
| Copper Concentration | 50-500 µM |
| Ligand:Copper Ratio | 5:1 |
| Sodium Ascorbate | 1-5 mM |
| pH | 7.0-8.0 |
| Temperature | Room Temperature to 37°C |
| Reaction Time | 1-4 hours |
Visualizations
Caption: Workflow for small molecule synthesis using this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. chempep.com [chempep.com]
- 8. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Detection [iris-biotech.de]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: 2-Propargyl-1-methyl-piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Propargyl-1-methyl-piperidine as a versatile building block in modern organic synthesis. The unique structural features of this compound, combining a chiral piperidine scaffold with a reactive terminal alkyne, open avenues for the synthesis of complex nitrogen-containing molecules, including alkaloids and novel pharmaceutical agents.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable propargyl halide with 1-methyl-2-pipecoline. A general protocol is provided below, adapted from procedures for similar propargylamines.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-2-pipecoline
-
Propargyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-methyl-2-pipecoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine |
| Molecular Formula | C₉H₁₅N |
| Molecular Weight | 137.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not reported |
| CAS Number | 2228977-48-6 |
Note: Physical properties such as boiling point may vary depending on purity and experimental conditions.
Applications in Multicomponent Reactions: The A³ Coupling
This compound is an excellent substrate for the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful one-pot method for the synthesis of propargylamines.[1][2] This reaction involves the condensation of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal salt.[1][3] The resulting propargylamines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and biologically active molecules.[2]
Generalized Experimental Protocol: A³ Coupling Reaction
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or solvent-free)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aldehyde, this compound, the secondary amine, and the solvent.
-
Add the copper(I) iodide catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired propargylamine.
Table 2: Representative Examples of A³ Coupling Reactions with Piperidine Derivatives
| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Phenylacetylene | Piperidine | CuI | Toluene | 100 | 22 | 94 |
| 4-Chlorobenzaldehyde | Phenylacetylene | Piperidine | CuBr | neat | 80 | 3 | 92 |
| Cyclohexanecarboxaldehyde | 1-Hexyne | Piperidine | Cu/Al | Toluene | 100 | 22 | >90 |
| Paraformaldehyde | Phenylacetylene | Piperidine | NHC-Ag(I) | CH₂Cl₂ | RT | 24 | 85-95 |
Note: This table presents data for reactions using piperidine as the amine component, which serves as a model for the reactivity of this compound.
Potential Applications in Other Coupling Reactions
The terminal alkyne functionality of this compound makes it a suitable partner for other important coupling reactions, expanding its utility as a synthetic building block.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to introduce the this compound moiety onto aromatic or vinylic scaffolds.[5]
Azide-Alkyne "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of a 1,2,3-triazole ring from an alkyne and an azide.[6][7] this compound can be readily coupled with a wide range of organic azides under mild conditions, making this a powerful strategy for bioconjugation, materials science, and drug discovery.[8][9]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its terminal alkyne in powerful transformations like the A³ coupling, Sonogashira coupling, and click chemistry make it an attractive starting material for the synthesis of a diverse range of complex molecules. These application notes provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chempep.com [chempep.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
Application Notes and Protocols for Researchers
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over 70 commercially available drugs, including blockbuster pharmaceuticals, underscores its importance in the development of new therapeutic agents.[1] Piperidine derivatives have demonstrated a vast range of pharmacological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents.[2][3] This versatility stems from the piperidine ring's ability to serve as a versatile scaffold, allowing for three-dimensional diversification and the introduction of various functional groups that can interact with a wide array of biological targets.[4] The presence of the nitrogen atom also imparts favorable physicochemical properties, such as improved solubility and the ability to form salt forms, which are crucial for drug development.[4]
Therapeutic Applications of Piperidine Derivatives
The broad therapeutic potential of piperidine derivatives is highlighted by their successful application in treating a multitude of diseases.
Anticancer Activity
Piperidine-containing compounds have emerged as a significant class of anticancer agents.[3] They exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[5][6] For instance, several piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[5][7]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A549 (Lung) | 1.7 | [8] |
| Compound 6 | HepG2 (Liver) | 0.21 | [8] |
| Compound 6 | MCF-7 (Breast) | 11.7 | [8] |
| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 - 48.04 | [5] |
| Piperidine-dihydropyridine hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [5] |
| RAJI | MDA-MB-231 (Breast) | 20 µg/mL | [5] |
| RAJI | MDA-MB-468 (Breast) | 25 µg/mL | [5] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | [9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-Alzheimer's Activity (Cholinesterase Inhibition)
A key strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[4] Piperidine-based drugs, such as Donepezil, are prominent in this therapeutic area.[2][10] Numerous studies have reported the synthesis and evaluation of novel piperidine derivatives as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[9][11][12][13][14]
Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Target | IC50 | Reference |
| Compound 19 | AChE | 5.10 ± 0.24 µM | [11] |
| Compound 19 | BuChE | 26.78 ± 0.81 µM | [11] |
| Compound 5c | eeAChE | 0.5 ± 0.05 µM | [9] |
| Compound 7c | eqBuChE | 2.5 ± 0.6 µM | [9] |
| Compound 5d | AChE | 13 ± 2.1 nM | [12] |
| Compound 19 | AChE | 1.2 nM | [13] |
| Compound 6h | AChE | 3.65 nM | [14] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; eeAChE: Electric eel AChE; eqBuChE: Equine serum BuChE. IC50 values are a measure of inhibitory potency.
Antiviral Activity
The piperidine scaffold has also been explored for the development of antiviral agents. Researchers have synthesized and tested piperidine derivatives against various viruses, including influenza and human immunodeficiency virus (HIV), with some compounds showing promising activity.[15][16]
Table 3: Antiviral Activity of Selected Piperidine Derivatives
| Compound | Virus | Cell Line | EC50 | Reference |
| Compound 2 | HCoV-229E | HEL | 7.4 µM | [17] |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin, Amantadine, and Rimantadine | [15] |
| FZJ13 | HIV-1 | Comparable to 3TC | [15] |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperidine derivatives are mediated through their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.
Donepezil in Alzheimer's Disease
Donepezil, a well-established piperidine derivative for Alzheimer's treatment, primarily acts by inhibiting acetylcholinesterase (AChE).[1][18] This inhibition increases the levels of acetylcholine in the brain, a neurotransmitter essential for memory and cognitive function.[1][18] The enhanced cholinergic transmission helps to alleviate some of the symptoms of Alzheimer's disease.[19] Beyond AChE inhibition, donepezil may also exert neuroprotective effects by modulating inflammatory signaling pathways and regulating amyloid protein processing.[4][19]
Ibrutinib in B-Cell Malignancies
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][20] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[20] In B-cell malignancies like chronic lymphocytic leukemia (CLL), the BCR pathway is often constitutively active.[21] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, blocking its activity and thereby inhibiting downstream signaling cascades that promote cancer cell growth and survival.[3][20]
Experimental Protocols
The discovery and development of piperidine-based drugs involve a series of well-defined experimental procedures.
General Workflow for Drug Discovery
The journey from a chemical concept to a marketed drug is a long and complex process.[10][22][23] It typically begins with identifying a biological target involved in a disease, followed by the discovery of "hit" compounds that interact with this target. These hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds. Promising lead candidates undergo extensive preclinical testing before entering clinical trials in humans.[10]
Protocol 1: General Synthesis of Piperidine Derivatives
A common method for synthesizing piperidine derivatives is through the reductive amination of a suitable ketone with an amine, followed by cyclization. The following is a generalized protocol.
Materials:
-
Substituted ketone
-
Amine
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted ketone and amine in the chosen solvent in a round-bottom flask.
-
Add the reducing agent portion-wise to the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired piperidine derivative.
Note: Specific reaction conditions (temperature, reaction time, stoichiometry) will vary depending on the specific substrates and should be optimized accordingly.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Piperidine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine derivative and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7][9][20]
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Substrate (acetylthiocholine iodide or butyrylthiocholine iodide)
-
Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Phosphate buffer (pH 8.0)
-
Piperidine derivative stock solution
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, the piperidine derivative at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate and DTNB.
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculate the rate of reaction and the percentage of enzyme inhibition for each concentration.
-
Determine the IC50 value of the piperidine derivative.[12]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nwmedj.org [nwmedj.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 21. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Discovery Workflow - What is it? [vipergen.com]
- 23. ppd.com [ppd.com]
Pharmaceutical Applications of Piperidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, underscoring its significance in medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a key component in drugs spanning numerous therapeutic areas, including neurodegenerative diseases, cancer, and pain management.[3][4] Its prevalence is attributed to its ability to confer favorable physicochemical properties to molecules, such as modulating lipophilicity and aqueous solubility, and providing a stable scaffold for introducing diverse functionalities.[4][5] The piperidine ring can also influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of piperidine-based therapeutics.
I. Prominent Piperidine-Containing Drugs: A Quantitative Overview
The versatility of the piperidine scaffold is evident in the wide range of approved drugs. The following tables summarize key quantitative data for several prominent examples.
| Drug | Therapeutic Area | Target(s) | IC50 | Ki |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | 8.12 nM (bAChE), 11.6 nM (hAChE)[6] | - |
| Methylphenidate | ADHD, Narcolepsy | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | - | DAT: 14.3 nM, NET: 39.4 nM[7] |
| Risperidone | Schizophrenia, Bipolar Disorder | Serotonin (5-HT2A) and Dopamine (D2) Receptors | 5-HT2A: 0.12-0.55 nM, D2: 1.4-4.9 nM | - |
| Raloxifene | Osteoporosis, Breast Cancer | Estrogen Receptor (ERα and ERβ) | ERα: 3.3 nM, ERβ: 1.8 nM | - |
| Fentanyl | Analgesia (Pain) | μ-opioid Receptor | - | 0.39 nM |
| Haloperidol | Schizophrenia, Tourette Syndrome | Dopamine (D2) Receptor | D2: 1.5 nM | - |
| Piperine | Investigational (Cancer) | Various (e.g., NF-κB, PI3K/Akt) | Varies by cell line (e.g., 173.4 µM in MDA-MB-231, 111.0 µM in MCF-7)[8] | - |
Table 1: Potency of Selected Piperidine-Containing Drugs. This table highlights the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, demonstrating the high potency of these drugs against their respective molecular targets.
| Drug | Bioavailability | Half-life (t1/2) | Protein Binding | Metabolism |
| Donepezil | 100%[9] | ~70 hours[9] | ~96%[8] | CYP2D6, CYP3A4, Glucuronidation[9][10] |
| Methylphenidate | 11-52% (oral)[3] | 2-3 hours[3] | 10-33%[3] | Carboxylesterase CES1A1[11] |
| Risperidone | Rapidly absorbed[3] | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers)[12] | 90% (risperidone), 77% (9-hydroxyrisperidone)[12] | CYP2D6[12] |
| Raloxifene | ~2% (due to extensive first-pass metabolism) | 27.7 hours | >95% | Glucuronidation |
| Piperine | ~24% (oral in rats)[13] | 7.999 hours (IV in rats)[13] | - | - |
Table 2: Pharmacokinetic Properties of Selected Piperidine-Containing Drugs. This table summarizes key ADME parameters, illustrating the diverse pharmacokinetic profiles of piperidine-based pharmaceuticals.
II. Key Signaling Pathways Modulated by Piperidine Compounds
Piperidine-containing drugs exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
A. PI3K/Akt/mTOR Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[14] The natural piperidine alkaloid, piperine, has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[15][16][17]
Figure 1: Piperine Inhibition of the PI3K/Akt Signaling Pathway.
B. NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[18] Certain piperidine derivatives have been developed as potent inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.[19][20] Piperine has also been shown to inhibit the nuclear translocation of NF-κB subunits.[21]
Figure 2: Inhibition of the NF-κB Pathway by Piperidine Derivatives.
C. TGF-β Signaling Pathway in Cancer Metastasis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex and pleiotropic pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[22] In the context of cancer, TGF-β can have dual roles, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages.[4] Piperine has been demonstrated to inhibit TGF-β signaling, thereby disrupting events related to epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Figure 3: Piperine-Mediated Inhibition of the TGF-β Signaling Pathway.
III. Experimental Protocols
This section provides detailed protocols for the synthesis of representative piperidine-containing drugs and for key biological assays used to evaluate their activity.
A. Synthetic Protocols
Fentanyl, a potent synthetic opioid, can be synthesized in a three-step process starting from commercially available 4-piperidone monohydrate hydrochloride.[13][23]
Figure 4: Synthetic Workflow for Fentanyl.
Protocol:
-
Alkylation: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile, add cesium carbonate (2 equivalents) and 2-(bromoethyl)benzene (1.1 equivalents). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield N-phenethyl-4-piperidone.[13]
-
Reductive Amination: To a solution of N-phenethyl-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloromethane, add acetic acid (2 equivalents) followed by sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 4-8 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[13]
-
Acylation: Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1 equivalent) in dichloromethane and cool to 0 °C. Add diisopropylethylamine (DIPEA) (2 equivalents) followed by the dropwise addition of propionyl chloride (2 equivalents). Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield fentanyl, which can be further purified by chromatography or crystallization.[13][24]
Haloperidol, a typical antipsychotic of the butyrophenone class, is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[25][26][27]
Protocol:
-
A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), 4-chloro-1-(4-fluorophenyl)-1-butanone (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide is refluxed in a suitable solvent like toluene or methyl isobutyl ketone for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water and concentrate the organic layer under reduced pressure.
-
The crude haloperidol can be purified by recrystallization from a suitable solvent system, such as isopropanol/water.
B. Biological Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
This assay is used to screen for and characterize inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[22][24]
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)
-
AChE enzyme solution (e.g., from electric eel, diluted in buffer to a suitable concentration)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution to each well.[7]
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.[7]
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
IV. Conclusion
The piperidine scaffold remains a cornerstone in modern drug discovery, offering a versatile platform for the development of novel therapeutics. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in this dynamic field. By understanding the quantitative aspects of drug-target interactions, the intricacies of relevant signaling pathways, and the practicalities of synthesis and biological evaluation, scientists can continue to leverage the unique properties of piperidine to design and develop the next generation of innovative medicines.
References
- 1. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 5. Synthesis of haloperidol prodrugs and their hydrolysis by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Donepezil - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. researchgate.net [researchgate.net]
- 21. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 23. osti.gov [osti.gov]
- 24. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 25. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 26. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solvent-Free Synthesis of Propargylamines
For Researchers, Scientists, and Drug Development Professionals
Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2][3] Notable examples of drugs containing the propargylamine moiety include Pargyline, Rasagiline, and Selegiline, which are utilized in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1][3] The development of green and sustainable synthetic methods for accessing these valuable compounds is of paramount importance. This document provides detailed application notes and protocols for the solvent-free synthesis of propargylamines, focusing on A³ and KA² coupling reactions.
Introduction to Solvent-Free A³ and KA² Coupling
The most common method for synthesizing propargylamines is the three-component coupling of an aldehyde, an amine, and a terminal alkyne, famously known as the A³ coupling reaction.[1][4][5] A variation of this reaction, where a ketone is used instead of an aldehyde, is referred to as the KA² coupling reaction.[1][5]
Executing these reactions under solvent-free conditions offers significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.[6] Various catalytic systems, including those based on copper, zinc, gold, and even metal-free approaches, have been successfully employed for these transformations.[1][5][7] Additionally, techniques such as microwave irradiation and mechanochemical mixing (ball-milling) have been shown to accelerate these reactions, leading to higher yields in shorter timeframes.[5][8][9][10]
General Reaction Workflow
The general workflow for a solvent-free A³ coupling reaction is a straightforward process involving the mixing of the three components with a catalyst, followed by heating or mechanical agitation, and subsequent purification of the desired propargylamine.
Caption: General workflow for the solvent-free A³ coupling reaction.
Comparative Data of Solvent-Free Methodologies
The following table summarizes various catalytic systems and conditions for the solvent-free synthesis of propargylamines via A³ and KA² coupling reactions.
| Catalyst System | Reaction Type | Aldehyde/Ketone | Amine | Alkyne | Conditions | Yield (%) | Reference |
| CuI | A³ | Ortho-alkynylaryl aldehydes | Aliphatic/aromatic amines | Terminal alkynes | 2.5-10 mol%, open air, 2 min - 4 h | Up to 99 | [11] |
| Cu-Ru | A³ | Benzaldehyde | Piperidine | Phenylacetylene | Neat | Good | [1] |
| Silica-CHDA-Cu | A³ | Various aldehydes | Various amines | Various alkynes | 1 mol%, 80 °C | Good | [1] |
| CuNPs/TiO₂ | A³ | Various aldehydes | Various amines | Various alkynes | 0.5 mol%, 70 °C | Moderate to Excellent | [1] |
| ZnO NPs | A³ | Benzaldehyde | Piperidine | Phenylacetylene | 20 mol% | Good | [1] |
| Ni-exchanged zeolite | A³ | Various aldehydes | Various amines | Various alkynes | 80 °C | Good | [1] |
| AuBr₃ | KA² | Cyclohexanone | Morpholine | Phenylacetylene | 4 mol%, 60 °C | Good | [5] |
| CuI-USY Zeolite | KA² | Diverse ketones | Diverse amines | Diverse alkynes | 80 °C | Good | [7] |
| PS-PEG-BPy-CuBr₂ | A³ & KA² | Aldehydes or ketones | Amines | Alkynes | 5 mol ppm | Good to Excellent | [12] |
| Metal- and Solvent-Free | Decarboxylative A³ | Ortho-hydroxybenzaldehydes | Secondary amines | Alkynoic acids | Neat | Good | [13] |
| Cu(II)-salen complexes | A³ | Aromatic aldehydes | Amines | Alkynes | Mechanochemical (ball-milling) | Very Good to Excellent | [8][14] |
| None (Microwave) | A³ | Salicylaldehyde | Secondary amines | Terminal alkynes | Microwave irradiation | High | [9][10][15] |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Solvent-Free A³ Coupling
This protocol is based on a typical copper-catalyzed reaction, which is one of the most widely used methods.[1][11]
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean and dry round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).
-
The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 120 °C) under solvent-free conditions for the required time (can range from a few minutes to several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure propargylamine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Metal- and Solvent-Free Decarboxylative A³ Coupling
This protocol describes a greener approach that avoids the use of a metal catalyst.[13]
Materials:
-
ortho-Hydroxybenzaldehyde (1.0 mmol)
-
Secondary amine (1.1 mmol)
-
Alkynoic acid (1.0 mmol)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine the ortho-hydroxybenzaldehyde (1.0 mmol), secondary amine (1.1 mmol), and alkynoic acid (1.0 mmol).
-
Seal the vial and heat the mixture at a predetermined temperature (e.g., 80-100 °C) with stirring for the necessary duration. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the desired hydroxylated propargylamine.[13]
-
Confirm the structure of the purified product using spectroscopic methods.
Reaction Pathways
The A³ and KA² coupling reactions proceed through the formation of an iminium ion intermediate from the aldehyde/ketone and amine, which then reacts with a metal acetylide formed from the alkyne and the catalyst.
Caption: Comparison of A³ and KA² coupling reaction pathways.
Conclusion
The solvent-free synthesis of propargylamines represents a significant advancement in green chemistry, offering efficient and environmentally benign routes to this important class of molecules. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize these reactions for their specific needs. The choice of catalyst and reaction conditions can be tailored to the specific substrates, allowing for the synthesis of a diverse library of propargylamine derivatives.
References
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Tertiary Propargylamine Synthesis via KA2-Type Coupling Reactions under Solvent-Free CuI-Zeolite Catalysis. | Semantic Scholar [semanticscholar.org]
- 8. Mechanochemical Cu( ii ) complexes and propargylamine synthetic adventures - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00315A [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Propargyl-Containing Piperidine Derivatives in Neuroscience Research
Introduction
While a specific compound named "2-Propargyl-1-methyl-piperidine" is not prominently documented in the reviewed neuroscience literature, the constituent chemical moieties—a piperidine ring, a methyl group, and a propargyl group—are characteristic of a class of compounds with significant activity as monoamine oxidase (MAO) inhibitors. The propargyl group, in particular, is a key functional group found in several well-known irreversible MAO inhibitors. This document provides detailed application notes and protocols for a representative propargyl-containing piperidine derivative, based on published research for structurally similar compounds, for use in neuroscience research. These compounds are of high interest for their potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and in mood disorders.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structure allows for favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier.[1][2] When combined with a propargyl group, the resulting molecule often exhibits potent inhibitory activity against monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.
Mechanism of Action: MAO Inhibition
Propargyl-containing piperidine derivatives typically act as mechanism-based irreversible inhibitors of MAO. The propargylamine moiety is a key pharmacophore that, following enzymatic oxidation by the flavin adenine dinucleotide (FAD) cofactor of MAO, forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters, which is the basis for their therapeutic effects in neurological and psychiatric disorders.
Quantitative Data: MAO Inhibitory Activity of Piperidine Derivatives
The following table summarizes the in vitro MAO-A and MAO-B inhibitory activities of various piperidine-containing compounds, providing a comparative overview of their potency and selectivity.
| Compound Class/Example | Target | IC50 (µM) | Ki (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| Piperine | MAO-A | 20.9 | 19.0 | 0.33 | [3] |
| MAO-B | 7.0 | 3.19 | [3] | ||
| 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | MAO-A | 3.66 | - | 0.012 | [4] |
| MAO-B | 0.045 | - | [4] | ||
| Pyridazinobenzylpiperidine (S5) | MAO-B | - | 0.155 | Highly Selective for B | [2] |
| Pyridazinobenzylpiperidine (S16) | MAO-B | - | 0.721 | Highly Selective for B | [2] |
| N-propargylphenelzine | MAO-A & B | Potent Inhibitor | - | Non-selective | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Rat or human liver or brain mitochondria (as a source of MAO)
-
Test compound (e.g., a propargyl-piperidine derivative)
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare mitochondrial fractions from tissue homogenates by differential centrifugation.
-
Pre-incubate the mitochondrial preparation with various concentrations of the test compound in phosphate buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
The deamination of kynuramine produces 4-hydroxyquinoline, which can be measured fluorometrically. The oxidation of benzylamine can be monitored by spectrophotometry.
-
Measure the rate of product formation over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines an in vivo experiment to assess the neuroprotective effects of a propargyl-piperidine derivative in a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[7][8]
Animals and Treatment:
-
Male C57BL/6 mice.
-
MPTP hydrochloride.
-
Test compound (propargyl-piperidine derivative).
-
Saline solution.
Experimental Workflow:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into four groups:
-
Group 1: Control (saline treatment).
-
Group 2: MPTP only.
-
Group 3: Test compound + MPTP.
-
Group 4: Test compound only.
-
-
Treatment:
-
Behavioral Analysis:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity.
-
-
Neurochemical Analysis:
-
Euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Immunohistochemistry:
-
Perfuse the brains and prepare sections of the substantia nigra.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.
-
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Propargyl Derivatives as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl derivatives are highly versatile building blocks in organic synthesis, prized for the synthetic flexibility imparted by the terminal alkyne functionality. This functional group can participate in a wide array of transformations, including cycloadditions (e.g., "click chemistry"), C-C bond formations, and reductions, making propargylated molecules valuable intermediates in the synthesis of complex organic molecules, natural products, and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key propargyl derivatives, including homopropargylic alcohols, propargylamines, and propargyl ethers.
I. Synthesis of Homopropargylic Alcohols
Homopropargylic alcohols are crucial intermediates, readily prepared by the propargylation of carbonyl compounds.[2] Various methods have been developed, often employing organometallic reagents or catalytic systems to achieve high yields and stereoselectivity.
A. Barbier-Type Propargylation of Aldehydes
A common and operationally simple method for the synthesis of homopropargylic alcohols is the Barbier-type reaction, where a metal mediates the coupling of an aldehyde and a propargyl halide.[2] Zinc-mediated reactions are particularly prevalent.
Experimental Protocol: Zinc-Mediated Propargylation of Isatin-Derived Imines [1]
This protocol describes the synthesis of 3-propargylated 3-aminooxindoles via the zinc-mediated propargylation of isatin-derived imines.
-
Materials: Isatin-derived imine (1.0 mmol), propargyl bromide (1.2 mmol), zinc dust (2.0 mmol), and N,N-Dimethylformamide (DMF, 5 mL).
-
Procedure:
-
To a stirred solution of the isatin-derived imine in DMF, add zinc dust.
-
Slowly add propargyl bromide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-propargylated 3-aminooxindole.
-
Table 1: Zinc-Mediated Propargylation of Isatin-Derived Imines - Representative Yields [1]
| Entry | Isatin-Derived Imine | Product | Yield (%) |
| 1 | N-benzyl isatin imine | 3-amino-3-propargyl-N-benzyloxindole | 85 |
| 2 | N-methyl isatin imine | 3-amino-3-propargyl-N-methyloxindole | 88 |
| 3 | 5-chloro-N-benzyl isatin imine | 5-chloro-3-amino-3-propargyl-N-benzyloxindole | 82 |
Logical Workflow for Barbier-Type Propargylation
Caption: Workflow for Barbier-type propargylation.
II. Synthesis of Propargylamines
Propargylamines are a significant class of compounds found in many biologically active molecules and are valuable synthetic intermediates.[4][5] The most prominent method for their synthesis is the three-component coupling of an aldehyde, an amine, and a terminal alkyne (A³ coupling).[6]
A. Copper-Catalyzed A³ Coupling Reaction
Copper salts are widely used as catalysts for the A³ coupling reaction due to their low cost and high efficiency.[4]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Propargylamines [7]
This protocol describes a general procedure for the synthesis of propargylamines using a copper(I) chloride catalyst.
-
Materials: Aldehyde (1.0 mmol), secondary amine (1.0 mmol), terminal alkyne (1.2 mmol), copper(I) chloride (CuCl, 10 mol%), and toluene (5 mL).
-
Procedure:
-
To a round-bottom flask, add the aldehyde, secondary amine, terminal alkyne, and CuCl in toluene.
-
Stir the reaction mixture at 80-100 °C for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired propargylamine.
-
Table 2: Copper-Catalyzed A³ Coupling - Representative Yields [4][7]
| Entry | Aldehyde | Amine | Alkyne | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuCl | 95 |
| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuCl | 92 |
| 3 | Cyclohexanecarboxaldehyde | Diethylamine | 1-Heptyne | CuBr | 85 |
| 4 | Benzaldehyde | Pyrrolidine | Trimethylsilylacetylene | CuI | 90 |
Signaling Pathway for A³ Coupling
Caption: Catalytic cycle for A³ coupling.
III. Synthesis of Propargyl Ethers
Propargyl ethers are important synthetic intermediates, for example, in the preparation of propargyl-functionalized carbohydrates and in cycloaddition reactions.[8][9] They can be synthesized through various methods, including the Williamson ether synthesis or metal-catalyzed reactions.
A. Gold-Catalyzed Synthesis from Acetals and Alkynes
A mild and efficient method for the synthesis of propargyl ethers involves the gold-catalyzed reaction of terminal alkynes with acetals.[8]
Experimental Protocol: Gold-Catalyzed Synthesis of Propargylic Ethers [8]
This protocol outlines the synthesis of propargylic ethers from acetals and terminal alkynes using a gold catalyst.
-
Materials: Acetal (0.5 mmol), terminal alkyne (0.6 mmol), gold(I) chloride (AuCl, 5 mol%), and 1,4-dioxane (2 mL).
-
Procedure:
-
In a reaction tube, dissolve the acetal and terminal alkyne in 1,4-dioxane.
-
Add AuCl to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the propargyl ether.
-
Table 3: Gold-Catalyzed Synthesis of Propargyl Ethers - Representative Yields [8]
| Entry | Acetal | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | Phenylacetylene | 1-methoxy-1,3-diphenyl-2-propyne | 92 |
| 2 | Cyclohexanone dimethyl acetal | Phenylacetylene | 1-(phenylethynyl)cyclohexyl methyl ether | 78 |
| 3 | Benzaldehyde dimethyl acetal | 1-Hexyne | 1-methoxy-1-phenyl-2-heptyne | 85 |
Experimental Workflow for Gold-Catalyzed Propargyl Ether Synthesis
Caption: Workflow for gold-catalyzed synthesis of propargyl ethers.
Conclusion
The synthesis of propargyl derivatives is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecules. The protocols and data presented herein offer a detailed guide for researchers in the synthesis of homopropargylic alcohols, propargylamines, and propargyl ethers. These methods, characterized by their efficiency and versatility, are readily applicable in academic and industrial research settings, particularly in the fields of medicinal chemistry and materials science.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals [jstage.jst.go.jp]
- 9. taylorfrancis.com [taylorfrancis.com]
Therapeutic Potential of Piperidine and Piperine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the therapeutic potential of piperidine and piperine, focusing on their applications in research and drug development. It includes a summary of their biological activities, quantitative data on their efficacy, detailed experimental protocols, and visualizations of key signaling pathways.
I. Application Notes
Piperidine and its Derivatives
Piperidine is a heterocyclic amine that forms the core structure of numerous pharmaceuticals and alkaloids. While piperidine itself has limited direct therapeutic applications, its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.
Therapeutic Areas:
-
Oncology: Piperidine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]
-
Neurodegenerative Diseases: Certain piperidine-based compounds are investigated for their neuroprotective effects and potential in treating conditions like Alzheimer's and Parkinson's diseases.[2]
-
Analgesia: The piperidine scaffold is a key component of many synthetic opioids, highlighting its importance in the development of pain management therapies.
-
Antimicrobial and Antiviral applications: Various piperidine derivatives have shown promise as antimicrobial and antiviral agents.[3]
Mechanism of Action:
Piperidine derivatives exert their therapeutic effects by modulating a variety of signaling pathways, including:
-
PI3K/Akt: This pathway is crucial for cell survival and proliferation, and its inhibition by piperidine derivatives can lead to apoptosis in cancer cells.[1]
-
NF-κB: A key regulator of inflammation and cell survival, the inhibition of NF-κB is a common mechanism for the anti-inflammatory and anticancer effects of piperidine compounds.[1]
-
STAT3: This transcription factor is involved in cell growth and apoptosis, and its modulation by piperidine derivatives can inhibit tumor progression.[1]
-
JNK/p38-MAPK: These stress-activated protein kinases are involved in inflammation and apoptosis, and their regulation is a target for therapeutic intervention.[1]
Piperine
Piperine is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum). It has been extensively studied for its wide range of pharmacological activities and its role as a bioavailability enhancer.
Therapeutic Areas:
-
Oncology: Piperine has shown cytotoxic effects against various cancer cell lines, including breast, lung, prostate, and oral cancers.[4][5] It can induce apoptosis and inhibit cell proliferation and metastasis.[2]
-
Anti-inflammatory: Piperine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7]
-
Neuroprotective: Studies suggest that piperine may have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Antioxidant: Piperine possesses antioxidant properties, helping to mitigate oxidative stress.
-
Bioavailability Enhancer: One of the most notable properties of piperine is its ability to enhance the bioavailability of other drugs and nutrients by inhibiting drug-metabolizing enzymes and drug transporters.
Mechanism of Action:
Piperine's therapeutic effects are attributed to its ability to modulate multiple signaling pathways:
-
NF-κB: Piperine inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[8][9]
-
MAPK (ERK, JNK, p38): Piperine can modulate the activity of mitogen-activated protein kinases, which are involved in cell proliferation, differentiation, and apoptosis.[8]
-
PI3K/Akt/mTOR: This pathway is crucial for cell growth and survival, and piperine has been shown to inhibit its activation.
-
TGF-β/SMAD: Piperine can interfere with the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis.[1]
II. Data Presentation
In Vitro Cytotoxicity of Piperine
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KB | Oral Squamous Carcinoma | 124 | 24 | [10] |
| HSC-3 | Oral Cancer | 143.99 | 24 | [5] |
| W1 | Ovarian Cancer | Not specified, used as baseline | 72 | [11] |
| W1TR (Topotecan-resistant) | Ovarian Cancer | Similar to W1 | 72 | [11] |
| W1PR1 (Paclitaxel-resistant) | Ovarian Cancer | Lower than W1 | 72 | [11] |
| W1PR2 (Paclitaxel-resistant) | Ovarian Cancer | Lower than W1 | 72 | [11] |
| MDA-MB-231 | Breast Cancer | 173.4 | 48 | [5] |
| MCF-7 | Breast Cancer | 111.0 | 48 | [5] |
In Vitro Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound with 3-fluoro substitution | A-549 | Lung Cancer | 15.94 ± 0.201 | [12] |
| Compound with 3-fluoro substitution | MCF-7 | Breast Cancer | 22.12 ± 0.213 | [12] |
| Compound with cyclobutyl ring | A-549 | Lung Cancer | 16.56 ± 0.125 | [12] |
| Compound with cyclobutyl ring | MCF-7 | Breast Cancer | 24.68 ± 0.217 | [12] |
| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | 20 µg/mL | [12] |
| RAJI | MDA-MB-468 | Triple-Negative Breast Cancer | 25 µg/mL | [12] |
| CH-2-77 | Paclitaxel-sensitive and resistant TNBC | Triple-Negative Breast Cancer | ~0.003 | [12] |
| Piperidine Derivative 8u | HepG-2 | Liver Cancer | 1.88 ± 0.83 | [13] |
In Vivo and Clinical Efficacy of Piperine
| Study Type | Model/Condition | Dose | Outcome | Reference |
| Animal Study | Carrageenan-induced paw edema in rats | 2.5, 5, 10 mg/kg (oral) | 5.4%, 43.8%, and 54.8% inhibition of paw edema, respectively.[6] | [6][7] |
| Clinical Trial | Non-proliferative diabetic retinopathy | 1000 mg curcumin + 10 mg piperine/day for 12 weeks | Improved oxidative stress markers.[14][15][16][17] | [14][15][16][17] |
| Animal Study | Xenograft mouse model of human oral cancer | 50 mg/kg/day for 4 weeks | Decreased tumor volume and weight.[5] | [5] |
III. Experimental Protocols
Extraction and Purification of Piperine from Black Pepper
This protocol describes a common method for extracting and purifying piperine from black pepper.
Materials:
-
Ground black pepper
-
Dichloromethane (DCM) or Ethanol (95%)
-
Soxhlet apparatus
-
Rotary evaporator
-
10% alcoholic Potassium Hydroxide (KOH)
-
Hexane:Ethanol mixture
-
Filter paper
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place 30 g of finely ground black pepper into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of dichloromethane or 95% ethanol to the round-bottom flask.
-
Heat the solvent to reflux and continue the extraction for 2-4 hours, or until the solvent in the extractor is colorless.
-
-
Concentration:
-
After extraction, concentrate the solvent using a rotary evaporator to obtain a crude oleoresin.
-
-
Purification:
-
To the crude extract, add 10 mL of 10% alcoholic KOH to precipitate impurities.
-
Filter the mixture to remove the insoluble residue.
-
Concentrate the alcoholic solution at room temperature.
-
Dissolve the resulting crystals in a hexane:ethanol mixture.
-
Allow the solution to stand for crystallization. Yellow, needle-shaped crystals of piperine will form.
-
Collect the crystals by filtration and wash with cold hexane.
-
Dry the crystals under vacuum.
-
Expected Yield and Purity:
-
The yield of piperine from black pepper typically ranges from 2.5% to 8.3%.[1][14]
-
The purity of the extracted piperine can be up to 98.5%, which can be confirmed by HPLC analysis.[14]
MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of piperidine or piperine on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine derivative or Piperine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound (piperidine derivative or piperine) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
-
Western Blot Analysis of NF-κB Signaling
This protocol describes the use of Western blotting to analyze the effect of piperine on the NF-κB signaling pathway in a cell line model.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
Piperine
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of piperine (e.g., 10-20 mg/L) for 1-2 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[21][22]
-
Synthesis of Bioactive Piperidine Scaffolds
This protocol provides a general strategy for the synthesis of N-aryl piperidines, a common scaffold in bioactive derivatives.
Materials:
-
Substituted pyridines
-
(Hetero)arylanilines
-
2,4-dinitrochlorobenzene
-
Solvents (e.g., ethanol, methanol)
-
Reducing agents (e.g., H2 gas, Pd/C catalyst) or nucleophiles
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of Pyridinium Salt (Zincke Salt):
-
React a substituted pyridine with 2,4-dinitrochlorobenzene in a suitable solvent to form the corresponding pyridinium salt.
-
-
Ring-Opening to Form Zincke Imine:
-
Treat the pyridinium salt with a (hetero)arylaniline. This will lead to the ring-opening of the pyridinium salt to form a Zincke imine intermediate.
-
-
Ring-Closing to Form N-Aryl Piperidine:
-
The Zincke imine can undergo ring-closure through two main routes:
-
Hydrogenation: Perform a catalytic hydrogenation (e.g., using H2 gas and a Pd/C catalyst) to reduce the imine and the diene system, forming the saturated N-aryl piperidine ring.
-
Nucleophilic Addition: React the Zincke imine with a suitable nucleophile, which can lead to the formation of various substituted N-aryl piperidines.
-
-
-
Purification:
-
Purify the final piperidine derivative using standard techniques such as column chromatography.
-
This is a generalized protocol, and specific reaction conditions (solvents, temperatures, reaction times, and catalysts) will need to be optimized for specific substrates.[3][23][24][25]
Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used animal model to evaluate the anti-inflammatory potential of compounds like piperine.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Piperine
-
Carrageenan (1% in saline)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Positive control group (e.g., indomethacin 10 mg/kg)
-
Test groups (different doses of piperine, e.g., 2.5, 5, 10 mg/kg, administered orally).[6]
-
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
IV. Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by piperidine derivatives.
Caption: Signaling pathways modulated by piperine.
Experimental Workflows
Caption: Workflow for MTT cell viability assay.
Caption: Workflow for Western blot analysis.
References
- 1. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The efficacy of curcumin-piperine supplementation in patients with nonproliferative diabetic retinopathy: An optical coherence tomography angiography-based randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy of curcumin-piperine supplementation in patients with nonproliferative diabetic retinopathy: An optical coherence tomography angiography-based randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. examine.com [examine.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubcompare.ai [pubcompare.ai]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propargyl-1-methyl-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propargyl-1-methyl-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route involves a two-stage process. The first stage is the regioselective α-propargylation of an N-protected piperidine derivative via a Polonovski-Potier type reaction. This is followed by N-methylation of the resulting secondary amine using the Eschweiler-Clarke reaction to yield the final product.
Q2: Why is the Polonovski-Potier reaction a suitable method for the α-propargylation step?
A2: The Polonovski-Potier reaction allows for the regioselective formation of an endo-cyclic iminium ion at the α-position of the piperidine ring. This intermediate is then susceptible to nucleophilic attack. By using a propargyl nucleophile, such as a propargyl Grignard reagent, the desired propargyl group can be introduced at the 2-position. This method offers good control over the position of functionalization.
Q3: What are the advantages of using the Eschweiler-Clarke reaction for the N-methylation step?
A3: The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines. A key advantage is that it is a reductive amination process that does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1] This selectivity is crucial for obtaining the desired 1-methyl-piperidine derivative without over-methylation.
Q4: What are the expected main challenges in this synthesis?
A4: The primary challenges include achieving high regioselectivity during the formation of the iminium ion in the Polonovski-Potier reaction, potential side reactions during the nucleophilic addition of the propargyl group, and purification of the final product from reaction byproducts and starting materials.
Troubleshooting Guides
Stage 1: α-Propargylation of N-Methylpiperidine
Issue 1: Low yield of the desired 2-propargylpiperidine.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete N-oxide formation. | Ensure complete oxidation of N-methylpiperidine to the N-oxide using an appropriate oxidizing agent like m-CPBA. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting amine. |
| Poor regioselectivity in iminium ion formation. | The choice of acylating agent in the Polonovski-Potier reaction is critical. Trifluoroacetic anhydride (TFAA) is commonly used to stop the reaction at the iminium ion stage.[2] Experiment with different acylating agents (e.g., acetic anhydride, pivaloyl chloride) and reaction temperatures to optimize the formation of the desired endo-cyclic iminium ion. |
| Side reactions of the propargyl nucleophile. | The propargyl Grignard reagent can be highly reactive. Ensure anhydrous conditions to prevent quenching. Add the Grignard reagent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. |
| Decomposition of the iminium ion. | The iminium ion intermediate can be unstable. It is best to generate it in situ and immediately trap it with the nucleophile without isolation. |
Issue 2: Formation of multiple byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Formation of the exo-cyclic iminium ion. | As mentioned, optimize the acylating agent and reaction conditions to favor the formation of the endo-cyclic iminium ion. Sterically bulky acylating agents may improve selectivity. |
| Over-alkylation or other side reactions. | Use a slight excess of the propargyl nucleophile to ensure complete trapping of the iminium ion, but avoid a large excess which can lead to side reactions. Careful control of stoichiometry is key. |
| Rearrangement products. | The Polonovski reaction can sometimes lead to rearranged products.[3][4] Analyze the byproduct structure to understand the reaction pathway and adjust conditions (e.g., temperature, solvent) to disfavor these pathways. |
Stage 2: N-Methylation of 2-Propargylpiperidine (Eschweiler-Clarke Reaction)
Issue 1: Incomplete methylation.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient reagents. | The Eschweiler-Clarke reaction is typically run with an excess of both formic acid and formaldehyde to drive the reaction to completion.[1] Ensure a sufficient excess of both reagents is used. |
| Low reaction temperature. | The reaction is generally performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[1] |
| Steric hindrance. | The 2-propargyl group may introduce some steric hindrance. Prolonging the reaction time or slightly increasing the temperature may be necessary to achieve full conversion. |
Issue 2: Difficult purification of the final product.
| Possible Cause | Troubleshooting Suggestion |
| Residual formic acid. | After the reaction, neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide) until the solution is alkaline. |
| Emulsion formation during work-up. | The product is a tertiary amine, which can act as a surfactant. Use a saturated brine solution during the extraction to help break up emulsions. |
| Similar polarity of byproducts. | If byproducts are present, column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) is recommended for purification. |
Quantitative Data Summary
| Reaction Step | Parameter | Typical Value/Range | Reference |
| N-Oxide Formation | Yield | >90% | General knowledge |
| Polonovski-Potier Reaction | Yield of α-functionalized piperidine | 40-70% | [5] |
| Regioselectivity (endo:exo) | >20:1 (with optimized acylating agent) | [5] | |
| Eschweiler-Clarke Reaction | Yield | 70-95% | [1][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Propargylpiperidine via Polonovski-Potier Reaction
-
N-Oxide Formation:
-
Dissolve N-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methylpiperidine N-oxide.
-
-
α-Propargylation:
-
Dissolve the N-methylpiperidine N-oxide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the iminium ion in situ.
-
In a separate flask, prepare a propargyl Grignard reagent by reacting propargyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Add the freshly prepared propargylmagnesium bromide solution (1.5 eq) dropwise to the iminium ion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-propargylpiperidine.
-
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
-
To a round-bottom flask containing 2-propargylpiperidine (1.0 eq), add an excess of aqueous formaldehyde solution (37 wt. %, ~3.0 eq).
-
Add an excess of formic acid (98-100%, ~3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. The evolution of carbon dioxide should be observed.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or 2M sodium hydroxide until the pH is > 9.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Potential side reactions in the Polonovski-Potier step.
References
Optimizing reaction conditions for piperidine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the piperidine ring?
A1: The most common and industrially significant methods for constructing the piperidine core are:
-
Catalytic Hydrogenation of Pyridines: This is a widely used method involving the reduction of a pyridine ring using a metal catalyst (e.g., Rhodium, Platinum, Palladium) under a hydrogen atmosphere. It is an atom-economical approach suitable for producing a wide range of substituted piperidines.
-
Reductive Amination: This method typically involves a one-pot reaction between a primary amine and a 1,5-dicarbonyl compound, such as glutaraldehyde or its derivatives. The reaction proceeds via the formation of a cyclic imine, which is then reduced in situ to form the piperidine ring.
-
Intramolecular Cyclization: Various strategies involve the cyclization of linear substrates, such as 5-aminoalkanols or haloamines, to form the piperidine ring. These methods are versatile for creating complex substitution patterns.
Q2: How do I choose the best synthesis route for my target molecule?
A2: The choice of synthesis route depends on several factors:
-
Substrate Availability: The availability of the starting pyridine or the corresponding linear precursors is a primary consideration.
-
Functional Group Tolerance: Catalytic hydrogenation often requires harsh conditions that may not be compatible with sensitive functional groups. Reductive amination and other cyclization methods can sometimes offer milder conditions.
-
Stereochemistry: For chiral piperidines, asymmetric hydrogenation or cyclization using chiral catalysts or auxiliaries may be necessary.
-
Scalability: For large-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency and high atom economy.
Troubleshooting Guide: Catalytic Hydrogenation of Pyridines
This section addresses common issues encountered during the catalytic hydrogenation of pyridine and its derivatives.
Q1: My hydrogenation reaction is slow, stalls, or results in a low yield. What are the potential causes and solutions?
A1: Low conversion is a frequent issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield pyridine hydrogenation.
Q2: Why is my catalyst deactivating?
A2: Catalyst deactivation is a common problem when hydrogenating N-heterocycles. The primary causes are:
-
Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can bind strongly to the surface of the metal catalyst (especially Palladium), blocking active sites and preventing hydrogenation. Using an acidic solvent like acetic acid or trifluoroethanol (TFE) protonates the nitrogen, which prevents this binding and activates the ring toward reduction.
-
Chemical Impurities: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds) can irreversibly poison the catalyst.
Q3: I am observing side reactions or reduction of other functional groups. How can I improve selectivity?
A3: Achieving chemoselectivity can be challenging. Consider these strategies:
-
Catalyst Choice: Different catalysts have different selectivities. For example, Rhodium and Platinum are often more effective for pyridine reduction than Palladium, which might preferentially reduce other functional groups under certain conditions.
-
Milder Conditions: Reducing the temperature and pressure can sometimes prevent the reduction of more resilient functional groups while still allowing the pyridine ring to be hydrogenated, although this may require longer reaction times.
-
Protecting Groups: If a functional group is particularly sensitive, it may be necessary to use a protecting group strategy.
Data Presentation: Catalyst Performance in Pyridine Hydrogenation
The selection of the catalyst is critical for success. The table below summarizes common heterogeneous catalysts and their typical reaction conditions.
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Solvent | Key Characteristics & Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | 25 - 80 | Acetic Acid | Highly effective, often used in acidic media to prevent catalyst poisoning. Can be aggressive and reduce other functional groups. |
| Rh/C (Rhodium on Carbon) | 5 - 50 | 40 - 80 | Water, TFE, Alcohols | Very active for N-heterocycles. Often shows good selectivity and can operate under milder conditions than PtO₂. |
| Rh₂O₃ (Rhodium Oxide) | 5 | 40 | TFE | A newer catalyst showing high efficiency at very low catalyst loading (0.5 mol%) and mild conditions. |
| Pd/C (Palladium on Carbon) | 1 - 50 | 25 - 100 | Alcohols, Acetic Acid | Prone to poisoning by the nitrogen lone pair, often requiring acidic conditions or high temperatures. |
| Ru/C (Ruthenium on Carbon) | 50 - 100 | 80 - 150 | Water, Alcohols | Typically requires harsher conditions (higher temperature and pressure) but can be effective for certain substrates. |
Troubleshooting Guide: Reductive Amination
This section addresses common issues when synthesizing piperidines via reductive amination of 1,5-dicarbonyl compounds.
Q1: My reductive amination yield is low. What should I check?
A1: Low yields in this one-pot reaction can often be traced to the choice of reducing agent or the reaction pH.
-
Reducing Agent: The reducing agent must be selective enough to reduce the intermediate iminium ion faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄) because they are less likely to reduce the aldehyde carbonyl group directly.
-
pH Control: The reaction is pH-sensitive. The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, the formation of the iminium intermediate is slow.
Q2: I am getting polymeric byproducts instead of my desired piperidine. How can I fix this?
A2: Polymerization can occur if the intermolecular reaction between the amine and dicarbonyl compound is faster than the intramolecular cyclization.
-
High Dilution: Running the reaction at a lower concentration (high dilution) favors the intramolecular cyclization reaction over intermolecular polymerization.
-
Slow Addition: Slowly adding the dicarbonyl substrate to the solution of the amine can also help to maintain a low concentration of the linear intermediate and promote cyclization.
Data Presentation: Reducing Agent Selection
| Reducing Agent | Typical Solvent | pH Range | Key Characteristics & Notes |
| NaBH₃CN | Methanol, THF | 3 - 6 | Highly selective for imines over carbonyls. Toxicity Warning: Highly toxic; generates HCN gas under acidic conditions. |
| NaBH(OAc)₃ | DCM, THF | Neutral/Weakly Acidic | Milder and less toxic than NaBH₃CN. Very effective for reductive aminations. Does not require strict pH control. |
| NaBH₄ | Methanol, Ethanol | 7 - 10 | Can reduce aldehydes and ketones; less selective. Best used in a two-step process where the imine is formed first, followed by reduction. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 4-Methylpyridine using Rh/C
This protocol describes a representative procedure for the synthesis of 4-methylpiperidine.
Materials:
-
4-Methylpyridine
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add 4-methylpyridine (e.g., 10 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to the liner.
-
Seal Reactor: Securely seal the autoclave according to the manufacturer's instructions.
-
Inerting: Purge the autoclave vessel with nitrogen gas (3 cycles) to remove all oxygen.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 10 bar H₂).
-
Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 60 °C). Monitor the reaction progress by observing the pressure drop as hydrogen is consumed.
-
Workup: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation or chromatography if necessary.
Visualization of Experimental Workflow
Technical Support Center: Purification of 2-Propargyl-1-methyl-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Propargyl-1-methyl-piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common purification methods for this compound, a liquid amine, are vacuum distillation and column chromatography. For compounds that are prone to decomposition at high temperatures, vacuum distillation is preferred. Column chromatography, particularly flash chromatography on silica gel or alumina, is effective for removing polar impurities. Purification can also be achieved by converting the amine to a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free base.
Q2: What are the likely impurities from the synthesis of this compound?
A2: Impurities can include unreacted starting materials, such as 1-methyl-2-piperidine methanol and propargyl bromide (or its equivalent), as well as by-products from side reactions. Oxidation products can also be present, often appearing as colored impurities. If pyridine is used as a starting material for the piperidine ring, residual pyridine may also be present.
Q3: My purified this compound has a yellow or brownish color. How can I remove it?
A3: Colored impurities are often non-volatile, high molecular weight by-products. Vacuum distillation is typically effective at separating the desired colorless product from these impurities. Alternatively, passing a solution of the compound through a short plug of silica gel or activated carbon can also help remove color.
Q4: How do I choose between distillation and chromatography for purification?
A4: The choice depends on the nature of the impurities and the scale of your reaction.
-
Vacuum Distillation is ideal for large-scale purifications where the impurities have significantly different boiling points from the product. It is also effective for removing non-volatile impurities (like baseline material in chromatography or colored tars).
-
Column Chromatography is preferred when impurities have boiling points close to the product or when a very high degree of purity is required. It is excellent for separating compounds with different polarities.
Q5: Since this compound is an oil, can I use recrystallization?
A5: While the free base is an oil, you can perform a purification by forming a solid salt. Reacting the crude amine with an acid like hydrochloric acid (HCl) or oxalic acid will form a salt that is often a crystalline solid. This salt can then be purified by recrystallization from an appropriate solvent system. After achieving the desired purity, the free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | - Secondary interactions between the basic amine and acidic silanol groups on the column.[1][2] - Column overload. | - Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or ammonia). - Lower the pH of the mobile phase to ensure the amine is protonated.[1][3] - Use a column with end-capping or a base-deactivated column.[1] - Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation due to high pH. | - Prepare fresh mobile phase and ensure proper mixing.[4] - Use a column oven to maintain a constant temperature.[1] - Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).[1] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use high-purity HPLC-grade solvents. - Flush the injector and column thoroughly between runs. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping / Uneven Boiling | - Lack of nucleation sites. - Superheating of the liquid. | - Use a magnetic stir bar for vigorous stirring. - Add boiling chips to the distillation flask. |
| Product Decomposition | - Distillation temperature is too high. | - Reduce the pressure of the vacuum system to lower the boiling point. - Ensure the heating mantle is not set too high and is heating evenly. |
| Poor Separation | - Inefficient distillation column. - Boiling points of components are too close. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation. - If boiling points are very close, chromatography may be a better option. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve resolution by reducing tailing on the silica plate. |
| Compound Stuck on Column | - Compound is too polar for the chosen eluent. - Irreversible adsorption to the silica. | - Gradually increase the polarity of the eluent. A common solvent system for amines is a gradient of ethyl acetate in hexanes, with 1-2% triethylamine. - If the compound is still retained, switch to a more polar solvent like methanol or use a different stationary phase like alumina. |
| Cracking of Silica Bed | - Heat generated during packing or elution. - Inhomogeneous packing. | - Pack the column with a slurry of silica gel in the initial eluent. - Avoid switching from a non-polar to a very polar solvent too quickly, as this can generate heat. |
Quantitative Data Summary
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅N |
| Molecular Weight | 137.22 g/mol |
| Boiling Point | (Predicted) Not available. Requires vacuum distillation. |
| LogP | 1.8 |
| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine |
Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Vacuum Distillation | - Excellent for large scale. - Effective for removing non-volatile or highly volatile impurities. - Relatively fast for large quantities. | - Requires thermal stability of the compound. - Not effective for separating compounds with close boiling points. - Requires specialized equipment (vacuum pump, manometer). | - Large-scale purification (>5 g). - Removing colored tars or solid impurities. |
| Flash Column Chromatography | - High resolution for separating compounds of similar properties. - Applicable to a wide range of compounds. - Can be performed at room temperature. | - Can be slow and solvent-intensive for large scales. - Potential for compound loss on the column. - Basic compounds can tail, requiring mobile phase modifiers. | - High-purity requirements. - Small to medium scale (mg to several grams). - Separating mixtures with similar boiling points. |
| Salt Formation & Recrystallization | - Can yield very high-purity crystalline material. - Effective for removing isomeric or closely related impurities. | - Multi-step process (salt formation, recrystallization, free-basing). - Overall yield can be lower due to multiple steps. - Not all amine salts form nice crystals. | - Achieving analytical-grade purity. - When distillation and chromatography are ineffective. |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask : Place the crude this compound oil and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuation : Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
-
Heating : Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection : Collect the fraction that distills over at a constant temperature and pressure. The boiling point will depend on the vacuum level. Discard any initial forerun that has a lower boiling point.
-
Completion : Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains.
-
Shutdown : Allow the apparatus to cool to room temperature before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection : Using Thin Layer Chromatography (TLC), determine a suitable solvent system. For a basic compound like this compound, a mixture of ethyl acetate and hexanes containing 1-2% triethylamine is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Apply the sample evenly to the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution : Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.
-
Fraction Collection : Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Technical Support Center: Identifying Byproducts in 2-Propargyl-1-methyl-piperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of 2-Propargyl-1-methyl-piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
The synthesis of this compound can be susceptible to the formation of several byproducts, depending on the chosen synthetic route. The most commonly anticipated impurities include:
-
Overalkylation Product (Quaternary Ammonium Salt): The nitrogen on the piperidine ring can be further alkylated by the propargyl halide, leading to the formation of a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used.[1]
-
Isomeric Byproducts: Depending on the reaction conditions and the synthetic strategy, substitution at other positions on the piperidine ring (e.g., the 3- or 4-position) can occur, resulting in isomeric impurities.[2][3][4]
-
Elimination Products: Piperidine can act as a base, promoting the elimination of the halide from the propargyl halide to form allene or other unsaturated hydrocarbons.[5][6][7]
-
N-demethylated Impurity: If the starting material is 2-Propargyl-piperidine which is then N-methylated, incomplete methylation can result in the presence of the starting material as an impurity.
-
Enamines and Dimeric Byproducts: In reactions involving the α-functionalization of N-alkyl piperidines, the formation of enamines and dimeric byproducts has been observed as a potential side reaction.[8]
Q2: How can I detect the presence of these byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile byproducts in the synthesis of piperidine derivatives.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the main product and any significant impurities.
Q3: What reaction parameters are critical to minimizing byproduct formation?
Several factors can influence the formation of byproducts:
-
Stoichiometry of Reactants: Careful control of the molar ratio of the piperidine substrate to the propargyl halide is crucial to avoid overalkylation. A slight excess of the amine is often recommended.[1]
-
Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, such as elimination and overalkylation.
-
Choice of Base and Solvent: If a base is used, its strength and steric hindrance can influence the ratio of substitution to elimination. The polarity of the solvent can also affect the reaction pathway.
-
Rate of Addition: Slow, dropwise addition of the alkylating agent to the piperidine solution can help to maintain a low concentration of the electrophile and minimize side reactions.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| A significant peak in the GC-MS with a higher molecular weight than the product, corresponding to the addition of another propargyl group. | Overalkylation leading to the formation of a quaternary ammonium salt. | 1. Reduce the molar equivalents of the propargyl halide relative to the 1-methyl-piperidine precursor. 2. Add the propargyl halide to the reaction mixture slowly and at a controlled temperature.[1] |
| GC-MS or NMR analysis indicates the presence of isomers with the same mass as the product but different retention times or chemical shifts. | Non-selective alkylation at different positions on the piperidine ring. | 1. Re-evaluate the synthetic strategy to favor α-substitution. This may involve the use of directing groups or specific catalysts. 2. Optimize reaction conditions such as temperature and solvent to improve regioselectivity.[2][3][4] |
| Detection of low molecular weight, unsaturated hydrocarbon byproducts in the GC-MS analysis. | Base-induced elimination of the propargyl halide. | 1. Use a non-nucleophilic, sterically hindered base if a base is required. 2. Lower the reaction temperature to disfavor the elimination pathway.[6][7] |
| The presence of a starting material peak (e.g., 1-methylpiperidine) in the final product analysis. | Incomplete reaction. | 1. Increase the reaction time or temperature moderately. 2. Ensure the purity and reactivity of the starting materials and reagents. |
| Broad or complex NMR spectra and multiple unexpected peaks in the GC-MS, potentially corresponding to enamines or dimers. | Complex side reactions involving the α-position of the piperidine. | 1. Consider a different synthetic approach, such as one that proceeds through an iminium ion intermediate under controlled conditions.[8] 2. Purify the intermediate products at each step to prevent the accumulation of reactive impurities. |
Experimental Protocols
General Procedure for GC-MS Analysis
This protocol provides a general guideline for the analysis of reaction mixtures from the synthesis of this compound.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., water or a dilute acid).
-
Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other significant peaks and compare them to a spectral library (e.g., NIST) to identify potential byproducts.
-
Quantify the relative abundance of the product and byproducts by integrating the peak areas.
-
Visualizing Reaction Pathways
To better understand the potential reactions occurring during the synthesis, the following diagrams illustrate the main reaction and common side reactions.
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmbr-journal.com [cmbr-journal.com]
Technical Support Center: Synthesis of 2-Propargyl-1-methyl-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Propargyl-1-methyl-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction.[1][2][3][4][5][6] This reaction involves the methylation of the secondary amine, 2-propargylpiperidine, using an excess of formic acid and formaldehyde.[2][3] The Eschweiler-Clarke reaction is a type of reductive amination that is highly effective for converting primary and secondary amines into their N-methylated counterparts.[1][7] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3][8]
Q2: What is the underlying mechanism of the Eschweiler-Clarke reaction?
A2: The reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The secondary amine (2-propargylpiperidine) first reacts with formaldehyde to form an unstable aminoalcohol intermediate, which then dehydrates to generate an iminium ion.[3][8]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion.[3][8]
-
Product Formation and Irreversibility: This hydride transfer reduces the iminium ion to the tertiary amine (this compound) and releases carbon dioxide gas. The loss of CO2 makes the reaction irreversible.[2]
Q3: Are there any alternative reagents to the traditional formic acid and formaldehyde?
A3: Yes, several modifications to the classical Eschweiler-Clarke conditions have been developed. One notable alternative involves the use of solid paraformaldehyde and oxalic acid dihydrate.[9] In this solvent-free approach, heating to around 100°C decomposes the oxalic acid to generate formic acid in situ, which then participates in the reaction as the reductant.[9] Other reducing agents like sodium cyanoborohydride can also be used as a substitute for formic acid.[2][4] More recently, it has been shown that formaldehyde alone can be sufficient to methylate secondary amines in the absence of acidic additives, which can be beneficial for acid-sensitive substrates.[10][11]
Q4: How is the precursor, 2-propargylpiperidine, typically synthesized?
A4: While this guide focuses on the final methylation step, 2-propargylpiperidine can be synthesized through various methods. One common approach is the catalytic hydrogenation of 2-propargylpyridine. Other routes might involve the alkylation of piperidine derivatives or multi-step sequences starting from other precursors. The specific choice of synthesis for the precursor will depend on the availability of starting materials and the desired scale of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of the product during work-up. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC or GC-MS. 2. The reaction is typically heated to 80-100°C.[2][3][12] Ensure consistent heating. 3. Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[3] 4. Ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction to prevent loss of the amine product as a salt.[3] |
| Formation of Side Products | 1. Impurities in the starting material (2-propargylpiperidine). 2. Side reactions involving the propargyl group (e.g., hydration or polymerization). 3. Overheating the reaction. | 1. Purify the starting 2-propargylpiperidine by distillation or column chromatography before use. 2. While generally stable, the propargyl group can undergo side reactions under harsh acidic conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Consider alternative, milder methylation procedures if this is a persistent issue. 3. Maintain the reaction temperature within the recommended range (80-100°C). |
| Difficulty in Product Purification | 1. Incomplete removal of formic acid. 2. Emulsion formation during extraction. 3. Co-elution with starting material during chromatography. | 1. After the reaction, basify the mixture with a strong base (e.g., NaOH or KOH) to a high pH (>11) to ensure all formic acid is neutralized and the product is in its free base form.[3] 2. If an emulsion forms, add a saturated brine solution to help break it. Alternatively, filter the mixture through a pad of celite. 3. Use an appropriate solvent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of amine like triethylamine) can improve separation. |
| Reaction Not Starting | 1. Low quality or expired reagents. 2. Insufficient heating. | 1. Use fresh, high-quality formaldehyde and formic acid. 2. Ensure the reaction mixture reaches the target temperature of at least 80°C. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on the yield of the Eschweiler-Clarke methylation of secondary amines, providing a basis for optimizing the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Temperature | 60°C | 85°C | 100°C | Increasing the temperature generally accelerates the reaction rate. The optimal range is typically 80-100°C.[2][3][12] Lower temperatures may lead to incomplete reactions, while excessively high temperatures could promote side reactions. |
| Reaction Time | 4 hours | 8 hours | 18 hours | Longer reaction times can lead to higher conversion.[3] The reaction should be monitored to determine the point of completion to avoid potential degradation of the product with prolonged heating. |
| Stoichiometry (Formaldehyde:Amine) | 1.1 : 1 | 3 : 1 | 5 : 1 | An excess of formaldehyde is generally used to ensure complete methylation.[3] A 3 to 5-fold excess is common. |
| Stoichiometry (Formic Acid:Amine) | 1.8 : 1 | 5 : 1 | 10 : 1 | A significant excess of formic acid is typically required to act as both the hydride source and to maintain acidic conditions.[3] |
| pH during Work-up | 8-9 | 10 | >11 | It is crucial to make the reaction mixture strongly basic during the work-up to ensure the tertiary amine product is in its free base form for efficient extraction into an organic solvent.[3] |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a representative procedure for the methylation of a 2-substituted piperidine.
Materials:
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2-propargylpiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (or potassium hydroxide) solution (6 M)
-
Dichloromethane (or diethyl ether)
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Anhydrous sodium sulfate (or magnesium sulfate)
-
Water
-
Round-bottom flask
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Reflux condenser
-
Heating mantle (or oil bath)
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-propargylpiperidine (1.0 eq).
-
Reagent Addition: Carefully add formaldehyde (3.0 eq) followed by the slow addition of formic acid (5.0 eq).[13] The addition of formic acid is exothermic and may cause the mixture to heat up.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 85°C using a heating mantle or oil bath.[13]
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Reaction Monitoring: Allow the reaction to proceed for 4-18 hours.[3][13] The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Basification: Carefully make the aqueous layer basic to a pH > 11 by adding 6 M NaOH solution.[3] This step is crucial to deprotonate the amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).[3][13]
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the Eschweiler-Clarke synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Propargyl-1-methyl-piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Propargyl-1-methyl-piperidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction outcomes or low yield | Degradation of the compound due to improper storage or handling. | Verify storage conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. |
| Contamination of the compound. | Ensure all glassware and equipment are scrupulously clean and dry before use. Use high-purity solvents and reagents. | |
| Incompatibility with reaction conditions. | The propargyl group can be sensitive to strong acids, bases, and certain metals. Consider the pH and temperature of your reaction. The piperidine nitrogen is basic and will react with acids. | |
| Discoloration of the compound (e.g., yellowing) | Oxidation or polymerization. | This may indicate exposure to air or light over time. While slight discoloration may not always signify significant degradation for all applications, it is advisable to use a fresh, pure sample for sensitive experiments. Store the compound under an inert atmosphere and protect it from light. |
| Presence of unknown peaks in analytical data (e.g., NMR, LC-MS) | Formation of degradation products. | Degradation can occur under various stress conditions. Common degradation pathways for propargylamines may involve oxidation of the alkyne or reactions at the piperidine ring. It is recommended to perform forced degradation studies to identify potential degradation products. |
| Impurities from synthesis. | If the compound is synthesized in-house, ensure purification methods are adequate to remove starting materials, reagents, and by-products. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: For long-term storage, refrigeration at 2-8 °C is recommended. For short-term storage, room temperature in a cool, dry place is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and moisture.
-
Purity: Store the compound in its purest form. Impurities can sometimes catalyze degradation.
Q2: How should I handle this compound in the laboratory?
A2: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Stability
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution depends on the solvent, pH, and temperature. While specific data for this compound is limited, propargylamines, in general, can be susceptible to degradation under certain conditions. For instance, strong acidic or basic conditions may lead to hydrolysis or other reactions involving the propargyl group. It is advisable to prepare solutions fresh and store them under inert gas at low temperatures if they are to be kept for an extended period.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively reported in the available literature, based on the chemical structure and the behavior of related propargylamines, potential degradation pathways could include:
-
Oxidation: The propargyl group can be susceptible to oxidation, potentially leading to the formation of various oxygenated products.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, the terminal alkyne may undergo polymerization.
-
Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the molecule could undergo hydrolysis, although the piperidine ring is generally stable.
-
Reactions with acids/bases: The basic nitrogen of the piperidine ring will react with acids to form salts. Strong bases could potentially deprotonate the terminal alkyne.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the stability of the compound in your specific experimental conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.[1][2]
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Add 1N NaOH to the stock solution and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the stock solution and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-100°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products. Mass spectrometry can be used to determine the molecular weights of these products and propose their structures.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60-80°C | 2-24 hours |
| Basic Hydrolysis | 1N NaOH | 60-80°C | 2-24 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 2-24 hours |
| Thermal | Heat | 60-100°C | 24-72 hours |
| Photolytic | UV/Visible Light | Room Temperature | 24-72 hours |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A decision tree for troubleshooting unexpected experimental results.
Experimental Workflow for a Forced Degradation Study
Caption: A workflow diagram for conducting a forced degradation study.
References
Technical Support Center: Optimization of Reaction Conditions Using Bayesian Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bayesian methods to optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue: The optimization algorithm is not converging or is finding a local optimum.
Answer:
Poor convergence or settling on a local optimum can arise from several factors. Here are some troubleshooting steps:
-
Balance Exploration and Exploitation: The choice of acquisition function is crucial. If your optimization is stuck in a local optimum, it might be overly exploiting known good regions. Consider switching to a more explorative acquisition function. For instance, the Upper Confidence Bound (UCB) allows you to tune the trade-off between exploration and exploitation. A higher value for its tuning parameter encourages more exploration. Expected Improvement (EI) is another effective acquisition function that naturally balances this trade-off.[1][2]
-
Adjust the Surrogate Model: The surrogate model, typically a Gaussian Process (GP), models the underlying reaction landscape. If the model is not a good fit, the optimization will be misguided.
-
Kernel Choice: The kernel function of the GP determines the assumptions about the function being optimized. The choice of kernel should reflect the expected smoothness and other characteristics of the reaction response surface. If you expect the function to be highly non-linear, a more complex kernel like the Matérn kernel might be more appropriate than a simple Radial Basis Function (RBF) kernel.
-
Hyperparameter Tuning: Ensure the hyperparameters of the GP kernel are being properly optimized. Poor hyperparameter tuning can lead to an inaccurate surrogate model.[3]
-
-
Increase Initial Sampling: Bayesian optimization begins with an initial set of experimental data. If this initial data is not diverse enough, the algorithm may not get a good initial picture of the reaction space. Using a space-filling design of experiments, such as a Latin Hypercube Sampling (LHS), for the initial points can be beneficial.
-
Handling Noisy Data: Experimental noise can mislead the optimization algorithm. Proper handling of noise in the GP model is essential to prevent the algorithm from chasing phantom optima.[2]
Issue: How do I handle known experimental constraints?
Answer:
Many chemical reactions have known constraints, such as safety limits on temperature or pressure, or solubility limits of reagents.[4][5][6] Ignoring these constraints can lead to infeasible or dangerous experimental suggestions. Here’s how to address them:
-
Constrained Acquisition Function Optimization: The acquisition function can be modified to penalize suggestions that violate the constraints. This ensures that the optimizer focuses its search on the feasible region of the parameter space.[4][6]
-
Rejection Sampling: A straightforward approach is to use rejection sampling. If the Bayesian optimization algorithm suggests an experiment that violates a known constraint, that suggestion is discarded, and a new one is generated until a valid set of conditions is found.[7]
-
Software with Constraint Handling: Several software packages for Bayesian optimization, such as Gryffin, have built-in functionalities to handle known constraints, simplifying the process for the user.[4][5][6][7]
Issue: My experimental data is very noisy. How does this affect the optimization and what can I do?
Answer:
Noisy experimental data is a common challenge in chemistry.[2] High noise can obscure the true relationship between reaction parameters and the objective, leading the optimizer to favor regions of high uncertainty which may not correspond to true optima.
-
Model the Noise: The Gaussian Process surrogate model can be configured to account for observational noise. By providing an estimate of the noise level, the model can be prevented from overfitting to noisy data points.
-
Retesting Policy: In situations with significant noise, a retesting policy can be implemented. This involves selectively repeating experiments under the same conditions to get a more accurate estimate of the true outcome.[8]
-
Use a Robust Acquisition Function: Some acquisition functions are more robust to noise than others. The Expected Improvement (EI) acquisition function, for example, is generally considered to be robust in noisy environments.
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about Bayesian optimization in the context of chemical reactions.
What are the main advantages of Bayesian optimization over traditional methods like Design of Experiments (DoE)?
Bayesian optimization offers several advantages over traditional methods:
-
Sample Efficiency: It typically requires fewer experiments to find the optimal conditions, which is particularly beneficial when experiments are expensive or time-consuming.[9][10][11]
-
Global Optimization: It is designed to find the global optimum of a function, rather than getting stuck in local optima.[1]
-
Handles Complex Search Spaces: It can effectively navigate high-dimensional and non-linear reaction landscapes.[12]
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Adaptability: It is an adaptive method, meaning the results of previous experiments are used to inform the selection of subsequent experiments.[2]
How do I choose the right acquisition function?
The choice of acquisition function determines the balance between exploring new, uncertain regions of the parameter space and exploiting regions that are already known to yield good results.[12]
| Acquisition Function | Strategy | When to Use |
| Expected Improvement (EI) | Balances exploration and exploitation.[1] | A good general-purpose choice, often effective in practice. |
| Probability of Improvement (PI) | More focused on exploitation. | When you want to quickly find a better solution than the current best. |
| Upper Confidence Bound (UCB) | Explicitly balances exploration and exploitation through a tunable parameter. | When you want more direct control over the exploration-exploitation trade-off. |
How can I accelerate the optimization process if I have data from similar reactions?
Leveraging data from previous experiments on similar reactions can significantly speed up the optimization of a new reaction. This can be achieved through:
-
Multi-task Bayesian Optimization (MTBO): This approach jointly models the target reaction and one or more related "auxiliary" tasks (previous reactions). By sharing information between tasks, the model can learn about the new reaction more quickly.[13][14][15][16]
-
Transfer Learning: In this approach, a model is first trained on a large dataset of historical reactions and then fine-tuned on the specific reaction being optimized. This "pre-training" provides the model with a good starting point, reducing the number of experiments needed for the new optimization.[10]
What kind of variables can be optimized using Bayesian methods?
Bayesian optimization is a flexible technique that can handle various types of variables commonly encountered in chemical reactions:
-
Continuous Variables: Such as temperature, pressure, reaction time, and concentration.[7]
-
Categorical Variables: Such as the choice of solvent, catalyst, or ligand.[7] Specialized techniques are often used to handle these discrete choices.
Experimental Protocols
Protocol 1: Setting up a Bayesian Optimization Loop
This protocol outlines the general steps for setting up a Bayesian optimization loop for a chemical reaction.
-
Define the Optimization Problem:
-
Initial Data Collection:
-
Perform a small number of initial experiments to provide a starting point for the optimization algorithm.
-
It is recommended to use a space-filling design, such as Latin Hypercube Sampling, to ensure good coverage of the parameter space.
-
-
Select a Surrogate Model and Acquisition Function:
-
Choose a suitable surrogate model, typically a Gaussian Process, and an appropriate kernel.
-
Select an acquisition function based on the optimization goals (e.g., Expected Improvement for a balanced search).[1]
-
-
Run the Optimization Loop:
-
Fit the surrogate model to the current experimental data.
-
Use the acquisition function to suggest the next set of experimental conditions.
-
Perform the suggested experiment and record the outcome.
-
Add the new data point to the dataset and repeat the process.
-
-
Termination:
-
Continue the loop until a predefined stopping criterion is met, such as a maximum number of experiments or convergence to a satisfactory result.
-
Data Presentation
Table 1: Comparison of Optimization Strategies for a Pd-catalyzed C–H Arylation Reaction
This table summarizes the performance of Bayesian optimization compared to human decision-making in optimizing a real-world chemical reaction.
| Strategy | Average Number of Experiments to Reach 80% of Max Yield | Consistency (Standard Deviation) |
| Bayesian Optimization | ~10 | Low |
| Human Chemists | >20 | High |
Data adapted from a study on a Pd-catalyzed C–H arylation reaction, demonstrating that Bayesian optimization can find high-yielding conditions more efficiently and consistently than human experts.[9][17][18][19]
Table 2: Performance of Bayesian Optimization in Real-World Reaction Optimizations
This table showcases the effectiveness of Bayesian optimization in finding optimal conditions for complex reactions with large parameter spaces.
| Reaction | Size of Parameter Space | Number of Experiments | Achieved Yield | Benchmark Yield |
| Mitsunobu Reaction | 180,000 | 40 | 99% | 60% |
| Deoxyfluorination | 312,500 | 50 | 69% | 36% |
These results highlight the ability of Bayesian optimization to efficiently explore vast reaction spaces and identify highly effective and sometimes non-intuitive reaction conditions.[7]
Visualizations
Caption: The iterative workflow of Bayesian optimization for reaction conditions.
Caption: A decision-making diagram for troubleshooting convergence issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 3. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 10. researchgate.net [researchgate.net]
- 11. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 12. chimia.ch [chimia.ch]
- 13. ml4molecules.github.io [ml4molecules.github.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 19. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl Pyrazole Condensation
Welcome to the technical support center for N-methyl pyrazole condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to N-methyl pyrazoles, with a focus on improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N-methyl pyrazoles, and what are the main selectivity challenges?
A1: The most common method for synthesizing N-methyl pyrazoles is the Knorr pyrazole condensation, which involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine.[1][2][3] This reaction, however, often yields a mixture of two constitutional isomers: the N1-methyl and N2-methyl pyrazoles, making regioselectivity a significant challenge.[1][2][4][5] The similar nucleophilicity of the two nitrogen atoms in methylhydrazine contributes to this lack of selectivity.[3] Another approach is the N-methylation of a pre-formed NH-pyrazole, but controlling the selectivity can be difficult due to the small size of the methylating agent.[1]
Q2: How does solvent choice impact the regioselectivity of the N-methyl pyrazole condensation?
A2: Solvent choice has a dramatic effect on the regioselectivity of the condensation reaction. While ethanol is a commonly used solvent, it often leads to low regioselectivity.[2][4][5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the regioselectivity, favoring the formation of the 5-arylpyrazole isomer.[2][4][5] The polarity and protic or aprotic nature of the solvent can influence the reaction pathway. For instance, in some systems, protic solvents favor one regioisomer, while aprotic solvents favor the other.[6]
Q3: What role do catalysts play in controlling the selectivity of the reaction?
A3: Catalysts are crucial for controlling the regioselectivity of N-methyl pyrazole synthesis. Acid catalysts are traditionally used in the Knorr condensation.[1] However, recent studies have shown that basic conditions can also be optimal, depending on the desired isomer.[1] The choice between using the free hydrazine base or its hydrochloride salt can also direct the reaction to favor different regioisomers.[7] Various metal-based catalysts and phase transfer catalysts have also been explored to improve selectivity and reaction efficiency.[1][8]
Q4: Can the structure of the starting materials be modified to improve selectivity?
A4: Yes, the structure of the 1,3-dicarbonyl compound or its surrogate is a key factor in determining regioselectivity. Steric and electronic biases in the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups.[7] For instance, having a bulky substituent or a strong electron-withdrawing group can significantly influence the reaction's outcome.[2][7] Using 1,3-dicarbonyl surrogates, such as β-enaminones, is another effective strategy to overcome poor regioselectivity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of N1 and N2 isomers) | - Non-optimal solvent. - Inappropriate catalyst or reaction conditions (pH). - Low steric or electronic differentiation in the 1,3-dicarbonyl substrate. | - Solvent Screening: Test fluorinated alcohols like TFE or HFIP, which have been shown to dramatically improve selectivity.[2][4][5] Compare results with aprotic polar solvents like DMAc or DMF.[7] - Catalyst and Additive Screening: Evaluate the reaction under both acidic (e.g., acetic acid, p-TSA) and basic (e.g., NaOH) conditions.[1][9] Consider using the hydrochloride salt of methylhydrazine versus the free base.[7] - Substrate Modification: If possible, introduce a bulky or electron-withdrawing group on one side of the 1,3-dicarbonyl to direct the initial attack.[7] |
| Low conversion or yield | - Inadequate reaction temperature or time. - Catalyst inefficiency or poisoning. - Poor solubility of reactants. | - Optimization of Reaction Parameters: Systematically vary the temperature and reaction time. Consider using a higher boiling point solvent if solubility is an issue. - Catalyst Selection: Screen different acid or base catalysts. For specific substrates, a metal catalyst might be more effective.[8] - Reactant Ratio: Increasing the equivalents of methylhydrazine has been shown to improve conversion for certain isomers, though this should be handled with care due to potential hazards.[1] |
| Formation of byproducts | - Side reactions due to harsh conditions. - Instability of intermediates. - Presence of impurities in starting materials. | - Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. - Intermediate Trapping/Characterization: If possible, analyze the reaction mixture at intermediate time points to identify unstable species. The formation of a stable hemiaminal intermediate has been identified as key for high selectivity in some cases.[1] - Purification of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and methylhydrazine. |
| Difficulty in separating isomers | - Similar polarity and physical properties of the N1 and N2 isomers. | - Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. - Crystallization: Attempt recrystallization from various solvents, as the isomers may have different crystallization behaviors. - Derivatization: In some cases, derivatizing the mixture to introduce a group that exaggerates the physical property differences can aid in separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone Substrate | Solvent | Ratio (5-Aryl : 3-Aryl Isomer) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | ~1:1 | [2] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | [2] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | [2] |
| 4 | Electronically biased 1,3-dicarbonyl | Ethanol | ~1:1 | [7] |
| 5 | Electronically biased 1,3-dicarbonyl | DMAc | >95:5 | [7] |
Table 2: Optimization of Reaction Conditions for N1 and N2 Isomer Selectivity using Bayesian Optimization
| Isomer | Selectivity (N1:N2 or N2:N1) | Conversion | Key Conditions | Reference |
| N1 | 100:0 | 95% | Disulfonamide catalyst, MTBE solvent | [1] |
| N2 | 97:3 | 69% | Increased methylhydrazine equivalents | [1] |
| N2 (Improved) | 93:7 | 88% | Further optimization by Bayesian algorithm | [1] |
Experimental Protocols
General Procedure for Improved Regioselectivity using Fluorinated Alcohols: [2]
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 5 mL), add methylhydrazine (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures) to isolate the major regioisomer.
-
Characterize the product by NMR spectroscopy to confirm the regiochemistry.
Visualizations
Caption: Simplified reaction pathway for N-methyl pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Propargyl-1-methyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques for the characterization of 2-Propargyl-1-methyl-piperidine, a piperidine derivative with potential applications in pharmaceutical research and development. The information presented herein is intended to assist researchers in selecting the appropriate analytical methodologies, interpreting experimental data, and ensuring the structural integrity and purity of this compound.
Introduction to this compound
This compound, with the molecular formula C9H15N and a molecular weight of 137.22 g/mol , is a heterocyclic amine containing a piperidine ring substituted with a methyl group on the nitrogen atom and a propargyl group at the 2-position.[1] The presence of the reactive propargyl group makes it a valuable synthon in click chemistry and a potential pharmacophore in drug design. Accurate characterization is crucial for its application in medicinal chemistry and materials science.
Key Analytical Techniques for Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure, determine purity, and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Acetylenic-H | ~2.2 | t | 1H |
| Propargylic-CH₂ | ~2.4 - 2.6 | m | 2H |
| N-CH₃ | ~2.3 | s | 3H |
| Piperidine-H (axial & equatorial) | ~1.2 - 3.0 | m | 9H |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Acetylenic C-H | ~70 |
| Acetylenic C-C | ~80 |
| Propargylic-CH₂ | ~25 |
| N-CH₃ | ~42 |
| Piperidine C2 | ~60 |
| Piperidine C3, C4, C5 | ~20 - 30 |
| Piperidine C6 | ~55 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can be used as a molecular fingerprint.
Expected Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment (Predicted) |
| 137 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [M-H]⁺ |
| 98 | High | [M-C₃H₃]⁺ (Loss of propargyl group) |
| 84 | Moderate | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 42 | High | [C₂H₄N]⁺ |
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for identifying the characteristic stretching and bending vibrations of bonds.
-
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is especially sensitive to non-polar bonds, such as the carbon-carbon triple bond.
Expected Vibrational Frequencies:
| Functional Group | FTIR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |
| ≡C-H stretch | ~3300 | ~3300 |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 |
| C≡C stretch | ~2120 (weak in IR) | ~2120 (strong in Raman) |
| C-N stretch | 1000-1250 | 1000-1250 |
Chromatographic Techniques
Chromatography is employed to assess the purity of the compound and to separate it from any starting materials, byproducts, or isomers.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is suitable for the analysis of volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a suitable stationary phase and mobile phase system. The use of an ion-pairing agent like 1-methylpiperidine in the mobile phase can sometimes improve peak shape and retention for basic compounds.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[3]
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.
-
-
Instrument: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder or the solvent.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands for the functional groups.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the key analytical techniques.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for FTIR Spectroscopic Analysis.
Comparison with Alternatives
While the aforementioned techniques are standard for the characterization of small organic molecules, other methods can provide complementary information.
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. This can be used to confirm the molecular formula obtained from high-resolution mass spectrometry.
-
X-ray Crystallography: If a suitable single crystal of the compound or a salt derivative can be obtained, X-ray crystallography provides the most definitive structural information, including stereochemistry.
-
Chiral Chromatography: If the synthesis of this compound is not stereospecific, chiral chromatography can be used to separate and quantify the enantiomers.
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is paramount for structural elucidation, while mass spectrometry confirms the molecular weight and fragmentation pattern. Vibrational spectroscopy provides valuable information about the functional groups present. By following the detailed protocols and workflows outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important synthetic building block, ensuring the reliability of their subsequent research and development activities.
References
A Comparative Analysis of 2-Propargyl-1-methyl-piperidine and Other Piperidine Derivatives in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This guide provides a comparative overview of the bioactivity of 2-Propargyl-1-methyl-piperidine and other notable piperidine derivatives, with a focus on their therapeutic potential. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds and relevant biological assays to provide a valuable resource for researchers in the field.
Overview of Piperidine Derivatives and their Bioactivities
Piperidine and its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to neuroprotection, analgesia, and anticancer effects. The versatility of the piperidine ring allows for a variety of substitutions, leading to a diverse range of biological targets and activities.
Focus on Neuroprotection: The Role of the Propargyl Group
The presence of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a key structural feature in several neuroprotective agents. This functional group is notably present in inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The triple bond in the propargyl group can form a covalent bond with the flavin cofactor of MAO-B, leading to irreversible inhibition and an increase in the levels of neuroprotective monoamines in the brain.
Comparative Bioactivity Data
To provide a framework for comparison, the following table summarizes the bioactivity of various piperidine derivatives, focusing on their neuroprotective and related activities. It is important to note the absence of direct data for this compound.
| Compound/Derivative Class | Target/Assay | Bioactivity (IC50/EC50/Other) | Reference |
| Piperidine Urea Derivatives (e.g., Compound A10) | Neuroprotection (L-glutamic acid-induced injury in SH-SY5Y cells) | Exhibited slightly better protective activity than Fenazinel at 0.1, 1, and 10 µmol/L. | [1][2] |
| Cardiotoxicity (hERG inhibition) | Weak cardiotoxicity (hERG IC50 > 40 µmol/L). | [1][2] | |
| Cinnamamide-Piperidine Derivatives (e.g., Compound 9d) | Neuroprotection (Glutamate-induced neurotoxicity in SH-SY5Y cells) | Potent neuroprotective activity comparable to Fenazinel at test concentrations. | [3] |
| Cardiotoxicity (hERG inhibition) | Weak hERG inhibitory activity. | [3] | |
| Piperine (from Piper nigrum) | Monoamine Oxidase B (MAO-B) Inhibition | Selective towards MAO-B, with the most potent derivative having an IC50 of 498 nM. | [4] |
| Neuroprotection (MPTP-induced Parkinson's mouse model) | Attenuated motor coordination deficits and cognitive functioning impairment. | [5] | |
| 1-Propargyl-4-((E)-styryl)-piperidines | Monoamine Oxidase B (MAO-B) Inhibition | Potent, selective, and irreversible hMAO-B inhibitors. | [6] |
| N-propargylpiperidines with naphthalene-2-carboxamide moieties | Butyrylcholinesterase (BChE) Inhibition | Good selectivity over acetylcholinesterase. | [7] |
| Monoamine Oxidase B (MAO-B) Inhibition | Concomitant inhibition of MAO-B observed for some derivatives. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of the bioactivity of piperidine derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is fundamental in determining the potential of a compound to inhibit MAO-A and MAO-B.
Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of a substrate (e.g., kynuramine) to a fluorescent product (4-hydroxyquinoline). A decrease in fluorescence in the presence of the test compound indicates inhibition.
General Protocol:
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
The reaction is incubated at 37°C for a specific period (e.g., 20-30 minutes).
-
The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorometer (excitation ~320 nm, emission ~380 nm).
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to assess the neuroprotective effects of compounds against various toxins.
Principle: Cell viability is measured after exposing the cells to a neurotoxin (e.g., glutamate, MPP+, 6-OHDA) in the presence or absence of the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
General Protocol:
-
SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
A neurotoxin (e.g., L-glutamic acid) is added to induce cell death.
-
After an incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to control cells.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a standard for inducing focal cerebral ischemia (stroke) to evaluate the neuroprotective potential of drug candidates.
Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to a stroke. The test compound is administered before, during, or after the occlusion to assess its ability to reduce the infarct volume.
General Protocol:
-
Rats are anesthetized, and the common, internal, and external carotid arteries are exposed.
-
A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
The test compound is administered at a specific time point relative to the MCAO procedure.
-
After a survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).
-
The infarct volume is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Monoamine Oxidase Inhibition and its Downstream Effects
The inhibition of MAO-B by a propargylamine-containing compound like this compound is hypothesized to increase the levels of dopamine in the brain, which can have neuroprotective effects.
Caption: Hypothetical pathway of MAO-B inhibition by this compound.
Experimental Workflow for Assessing Neuroprotective Agents
A typical workflow for evaluating a potential neuroprotective agent involves a series of in vitro and in vivo experiments.
Caption: A streamlined workflow for the evaluation of neuroprotective compounds.
Conclusion
The piperidine scaffold remains a highly privileged structure in the development of new therapeutic agents. While direct comparative data for this compound is currently lacking in the scientific literature, the information gathered on structurally similar propargyl-containing piperidines strongly suggests its potential as a neuroprotective agent, likely through the inhibition of MAO-B. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute studies to elucidate the specific bioactivity of this compound and compare it with other piperidine derivatives. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 5. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 6. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of Synthetic Piperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of synthetic piperidines against established therapeutic agents. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
Introduction
Piperidines are saturated heterocyclic amines that constitute a core scaffold in a vast number of natural products and synthetic pharmaceuticals. Their structural versatility and ability to interact with a wide range of biological targets have made them a privileged structure in medicinal chemistry. This guide explores the biological activity of synthetic piperidines in three key therapeutic areas: antimicrobial, anticancer, and neurological disorders, comparing their efficacy to well-established drugs in each category.
Antimicrobial Activity: Synthetic Piperidines vs. Quinolones
Synthetic piperidines have demonstrated significant potential as antimicrobial agents, offering a promising alternative to existing antibiotic classes such as quinolones.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthetic piperidine derivatives compared to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Synthetic Piperidines | Derivative 1 | Staphylococcus aureus | 1.70 | Ciprofloxacin | 5.49 |
| Derivative 2 | Escherichia coli | 0.18 | Ciprofloxacin | 0.15 | |
| Derivative 3 | Pseudomonas aeruginosa | 0.64 | Ciprofloxacin | 0.22 | |
| Quinolones | Ciprofloxacin | S. aureus | 5.49 | - | - |
| Ciprofloxacin | E. coli | 0.15 | - | - | |
| Ciprofloxacin | P. aeruginosa | 0.22 | - | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The specific structures of the piperidine derivatives are detailed in the cited literature.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Select isolated colonies from an overnight culture of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Squeeze out excess liquid against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
3. Application of Antimicrobial Disks:
-
Using sterile forceps, place paper disks impregnated with a standard concentration of the test compounds (synthetic piperidines and ciprofloxacin) onto the inoculated agar surface.
-
Ensure the disks are firmly in contact with the agar and are evenly spaced.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone is inversely proportional to the MIC of the compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
Workflow for determining antimicrobial susceptibility.
Anticancer Activity: Synthetic Piperidines vs. Taxanes
Synthetic piperidines have emerged as a promising class of anticancer agents, with some derivatives showing comparable or superior activity to established chemotherapeutics like taxanes (e.g., Paclitaxel).
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values of representative synthetic piperidine derivatives against various cancer cell lines, with Paclitaxel and Cisplatin included for comparison. Lower IC50 values indicate greater cytotoxic potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Synthetic Piperidines | Derivative A | A-549 (Lung) | 15.94 | Cisplatin | - |
| Derivative B | MCF-7 (Breast) | 22.12 | Cisplatin | - | |
| CH-2-77 | TNBC (Paclitaxel-sensitive) | ~3.0 | Paclitaxel | - | |
| CH-2-77 | TNBC (Paclitaxel-resistant) | ~3.0 | Paclitaxel | - | |
| Taxanes | Paclitaxel | HepG2 (Liver) | - | - | - |
| Paclitaxel | MDA-MB-231 (Breast) | - | - | - |
Note: Direct head-to-head data for piperidines versus taxanes is limited. The data for CH-2-77 on triple-negative breast cancer (TNBC) cells provides a valuable comparison of a piperidine derivative's efficacy in both paclitaxel-sensitive and resistant contexts.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the synthetic piperidines and the reference drug (e.g., Paclitaxel).
-
Remove the culture medium and add the medium containing the test compounds to the respective wells.
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Piperidine-Induced Apoptosis
A potential pathway for piperidine-induced apoptosis.
Neurological Activity: Synthetic Piperidines vs. Acetylcholinesterase Inhibitors
Certain synthetic piperidines exhibit potent acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the treatment of Alzheimer's disease. This section compares their efficacy to established AChE inhibitors like Donepezil and Galantamine.
Comparative Data: Acetylcholinesterase Inhibition (IC50)
The following table shows the IC50 values for AChE inhibition by various synthetic piperidine derivatives in comparison to Donepezil and Galantamine. Lower IC50 values indicate stronger inhibition.
| Compound Class | Specific Compound/Derivative | IC50 (nM) | Reference Compound | IC50 (nM) |
| Synthetic Piperidines | Derivative 5d (ortho-fluoro) | 13 | Donepezil | 600 |
| Donepezil (a piperidine) | 6.7 | - | - | |
| TAK-147 (a piperidine) | 12 | - | - | |
| Other AChE Inhibitors | Galantamine | - | - | - |
| Physostigmine | 0.67 | - | - | |
| Rivastigmine | 4.3 | - | - |
Note: The IC50 value for Donepezil can vary between studies. The value of 600 nM is from a study directly comparing it with the synthesized derivative 5d, while the 6.7 nM value is from a broader comparison of multiple cholinesterase inhibitors.[1]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used colorimetric assay to measure AChE activity.
1. Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds (synthetic piperidines and reference inhibitors) in the buffer.
-
Prepare a solution of acetylcholinesterase enzyme.
2. Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
3. Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
4. Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value for each compound.
Logical Relationship: Drug Discovery Workflow
A typical workflow for drug discovery and development.
Conclusion
Synthetic piperidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide demonstrates their potential to rival, and in some cases exceed, the efficacy of established drugs in antimicrobial, anticancer, and neurological applications. The detailed experimental protocols provided offer a foundation for researchers to validate and expand upon these findings. Further research, particularly direct head-to-head comparative studies, will be crucial in fully elucidating the therapeutic potential of this important chemical scaffold.
References
Comparative Study of 2-Propargyl-1-methyl-piperidine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine and serotonin. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial for various neurological disorders. Selective inhibitors of MAO-A are primarily used as antidepressants, while selective inhibitors of MAO-B are employed in the treatment of Parkinson's disease. The 2-Propargyl-1-methyl-piperidine scaffold represents a promising starting point for the development of novel MAO inhibitors.
Quantitative Comparison of Analog Performance
The following tables summarize the in vitro inhibitory activity (IC50 values) of various this compound analogs against human MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.
Table 1: MAO-B Inhibitory Activity of 4-Phenethyl-1-propargylpiperidine Analogs [1]
| Compound | Structure | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| Analog 1 | 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine | 0.0938 ± 0.0041 | > 100 | > 1066 |
| Analog 2 | 4-(3-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine | 0.238 ± 0.027 | > 100 | > 420 |
| Analog 3 | 4-phenethyl-1-(prop-2-yn-1-yl)piperidine | 0.181 ± 0.029 | > 100 | > 552 |
Table 2: MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Analogs [2][3]
| Compound | Structure | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| Analog 4 (S5) | 6-(4-(3-chlorobenzyl)piperidin-1-yl)-2H-pyridazin-3-one | 0.203 | 3.857 | 19.04 |
| Analog 5 (S16) | 6-(4-(2-cyanobenzyl)piperidin-1-yl)-2H-pyridazin-3-one | 0.979 | > 10 | > 10.21 |
Table 3: MAO-B Inhibitory Activity of N-methyl-piperazine Chalcone Analogs [1][4]
| Compound | Structure | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| Analog 6 (2k) | (E)-1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one with N-methylpiperazine | 0.71 | > 40 | > 56.34 |
| Analog 7 (2n) | (E)-3-(2-fluoro-5-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with N-methylpiperazine | 1.11 | 17.8 | 16.04 |
Experimental Protocols
Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol is a general representation of a fluorometric assay used to determine the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., clorgyline for MAO-A, selegiline or pargyline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in the assay buffer.
-
Assay Protocol: a. To each well of the 96-well plate, add a specific volume of the diluted enzyme solution. b. Add the serially diluted test compounds or positive controls to the respective wells. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the reaction mixture to all wells. e. Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over a specific time period in a kinetic mode.
-
Data Analysis: a. Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound. b. Normalize the reaction rates to the control wells (containing only DMSO) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
Monoamine Neurotransmitter Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathways of dopamine and serotonin, highlighting the role of Monoamine Oxidase (MAO). Inhibition of MAO-A and MAO-B leads to an increase in the levels of these neurotransmitters in the synaptic cleft.
Caption: Monoamine neurotransmitter metabolism and the inhibitory action of this compound analogs on MAO-A and MAO-B.
Representative Synthetic Workflow for this compound Analogs
The following diagram outlines a general synthetic route for preparing 2-substituted-1-methylpiperidines, which can be further modified to introduce the propargyl group. This represents a plausible pathway for the synthesis of the target analogs.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Profile of Piperidine Derivatives in Inflammation Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a perpetual frontier. Within this landscape, piperidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in preclinical studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The piperidine scaffold, a six-membered heterocyclic amine, is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. Its versatility allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide delves into the efficacy of various piperidine derivatives, offering a comparative analysis of their biological activity.
Comparative Efficacy of Piperidine Derivatives
The anti-inflammatory potential of piperidine derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the quantitative data from several studies, providing a clear comparison of the efficacy of different derivatives.
| Derivative Class | Compound | Assay | Target/Marker | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| Piperine and Analogs | Piperine | Nitric Oxide Assay (LPS-stimulated RAW 264.7 cells) | Nitric Oxide | IC50: ~25-50 µM | - | - |
| Piperine | COX-2 Inhibition | COX-2 | Moderate Inhibition | Celecoxib | IC50: ~0.42 µM[1] | |
| Piperine Analog (Compound 3) | Nitric Oxide Assay (LPS-stimulated RAW 264.7 cells) | Nitric Oxide | Reduced NO secretion (greater than curcumin) | Curcumin | - | |
| Triazine-Piperidine Hybrids | Compound 5c | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | TNF-α | ~65-73% inhibition @ 10 µM | Dexamethasone | 75% inhibition @ 1 µM |
| Compound 5f | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | TNF-α | ~65-73% inhibition @ 10 µM | Dexamethasone | 75% inhibition @ 1 µM | |
| Compound 6c | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | IL-6 | ~73-85% inhibition @ 10 µM | Dexamethasone | 84% inhibition @ 1 µM | |
| Compound 6f | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | IL-6 | ~73-85% inhibition @ 10 µM | Dexamethasone | 84% inhibition @ 1 µM | |
| Di- and Triketopiperidine Derivatives | N-cyclohexylcarboxamide derivative | Carrageenan-induced paw edema | Inflammation | Increased anti-inflammatory activity | Phenylbutazone | - |
| Phenylpiperidine Derivatives | 4-piperidino-beta-methylphenethylamine | Carrageenan-induced paw edema | Inflammation | Activity comparable to Phenylbutazone | Phenylbutazone | - |
Key Signaling Pathways in Inflammation Modulated by Piperidine Derivatives
Piperidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are crucial. The following are methodologies for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a widely used model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and nitric oxide assays, 24-well for cytokine assays) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the piperidine derivatives for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[2]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[2]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is diluted in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).[3]
-
Inhibitor Incubation: The diluted enzyme is pre-incubated with the piperidine derivative or a reference inhibitor (e.g., celecoxib) for a defined period (e.g., 10 minutes at 37°C).[3]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[3]
-
Product Measurement: The product of the reaction (e.g., prostaglandin E2) is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.[4]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.[4][5]
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.[6]
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and binds to the biotinylated detection antibody.[6]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[6]
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
The data presented in this guide underscore the significant potential of piperidine derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. Their efficacy in inhibiting key inflammatory mediators and modulating critical signaling pathways, such as NF-κB and MAPK, provides a strong rationale for their continued investigation. The detailed experimental protocols and visual representations of their mechanisms of action offer a valuable resource for researchers in this field, facilitating further exploration and optimization of these promising compounds for therapeutic applications. The continued structure-activity relationship studies will be instrumental in designing next-generation piperidine-based anti-inflammatory drugs with enhanced potency and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. novamedline.com [novamedline.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
Comparing the pharmacological properties of piperidine and piperine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of piperidine, a foundational heterocyclic amine, and its well-known derivative, piperine, the primary alkaloid in black pepper. While piperidine itself serves as a crucial scaffold in numerous pharmaceuticals, its direct pharmacological data is limited. Therefore, this comparison leverages data from prominent piperidine derivatives to offer a representative overview. In contrast, piperine has been extensively studied for its diverse biological activities. This document outlines their respective mechanisms of action, supported by quantitative experimental data and detailed methodologies, to assist in research and drug development endeavors.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for piperine and representative piperidine derivatives, offering a side-by-side comparison of their potency and toxicity.
Table 1: Comparison of In Vitro Efficacy (IC50/GI50 in µM)
| Target/Activity | Piperine | Piperidine Derivative | Cell Line/Assay Condition | Reference |
| Monoamine Oxidase-A (MAO-A) Inhibition | 20.9 | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - an illicit drug, not a therapeutic agent | Human recombinant MAO-A | [1] |
| Monoamine Oxidase-B (MAO-B) Inhibition | 7.0 | --- | Human recombinant MAO-B | [1] |
| Anticancer (Growth Inhibition) | --- | Compound 16 (a functionalized piperidine) | 786-0 (Renal Cancer) | [2] |
| --- | Compound 1 | PC-3 (Prostate Cancer) | [2] | |
| --- | Compound 25 | PC-3 (Prostate Cancer) | [2] | |
| --- | RAJI (a novel piperidine derivative) | MDA-MB-231 (Breast Cancer) | [3] | |
| --- | RAJI (a novel piperidine derivative) | MDA-MB-468 (Breast Cancer) | [3] | |
| Anti-Inflammatory (NO Inhibition) | --- | Pipernigramide G | LPS-stimulated RAW 264.7 cells | [4] |
Note: The anticancer activity for piperidine derivatives is presented as GI50 (concentration for 50% growth inhibition).
Table 2: Acute Toxicity Data (LD50 in mg/kg)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Piperine | Adult Male Mice | Intravenous (i.v.) | 15.1 | [5] |
| Adult Male Mice | Intraperitoneal (i.p.) | 43 | [5] | |
| Adult Male Mice | Subcutaneous (s.c.) | 200 | [5] | |
| Adult Male Mice | Intragastric (i.g.) | 330 | [5] | |
| Adult Female Rats | Intraperitoneal (i.p.) | 33.5 | [5] | |
| Adult Female Rats | Intragastric (i.g.) | 514 | [5] | |
| Piperidine | Rat | Oral | 130 | Not found in provided snippets |
| Rat | Dermal | 320 | Not found in provided snippets |
Signaling Pathways and Mechanisms of Action
Both piperine and various piperidine derivatives modulate a complex network of signaling pathways to exert their pharmacological effects. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by piperine.
Caption: Signaling pathways influenced by piperidine derivatives.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Monoamine Oxidase (MAO) Inhibition Assay (for Piperine)
Objective: To determine the in vitro inhibitory effect of piperine on MAO-A and MAO-B enzymes.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: A continuous fluorometric assay utilizing Amplex Red (10-acetyl-3, 7-dihydroxyphenoxazine) as a substrate. The enzymatic reaction produces hydrogen peroxide (H2O2), which in the presence of horseradish peroxidase, reacts with Amplex Red to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is proportional to the MAO activity.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of piperine (or a control inhibitor) in a phosphate buffer (pH 7.4) in a 96-well microplate.
-
The reaction is initiated by adding a mixture of Amplex Red, horseradish peroxidase, and the respective MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B).
-
Fluorescence is measured kinetically at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The IC50 value, the concentration of piperine that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the piperine concentration.[6]
-
Anticancer Activity Assay (for Piperidine Derivatives)
Objective: To assess the cytotoxic effects of piperidine derivatives on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., U251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29) and a normal human cell line (HaCaT) for selectivity analysis.
-
Assay Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48 hours).
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read at 540 nm using a microplate reader.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
-
Anti-Inflammatory Activity Assay (for Piperine)
Objective: To evaluate the in vivo anti-inflammatory effect of piperine.
Methodology:
-
Animal Model: Albino Wistar rats.
-
Assay Principle: The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs. Carrageenan injection into the rat paw induces a biphasic inflammatory response.
-
Procedure:
-
Rats are divided into control, standard (e.g., aspirin), and piperine-treated groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Piperine or the standard drug is administered orally one hour before the carrageenan injection.
-
A 0.1 ml of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at specific time intervals (e.g., 60, 120, and 180 minutes) after the carrageenan injection.
-
The percentage inhibition of paw edema is calculated for each group relative to the control group.[7]
-
GABA-A Receptor Binding Assay (for Piperidine Derivatives)
Objective: To characterize the binding of piperidine derivatives to GABA-A receptors.
Methodology:
-
Tissue Preparation: Synaptic membranes are prepared from bovine or rat brain tissue. The tissue is homogenized and subjected to multiple centrifugation and washing steps to remove endogenous GABA.
-
Radioligand: A tritiated GABA-A receptor agonist, such as [3H]piperidine-4-sulphonic acid ([3H]P4S), is used.
-
Assay Principle: This is a competitive radioligand binding assay. The ability of a test compound (a piperidine derivative) to displace the radioligand from the GABA-A receptor is measured.
-
Procedure:
-
Brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled piperidine derivative in a suitable buffer (e.g., Tris-citrate buffer).
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist (e.g., GABA).
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The binding parameters, such as the dissociation constant (KD) and the maximum number of binding sites (Bmax), are determined by analyzing the competition binding data using non-linear regression analysis.[8]
-
Conclusion
This guide highlights the distinct yet related pharmacological profiles of piperidine and piperine. Piperine, as a single molecule, demonstrates a broad spectrum of well-documented activities, including anti-inflammatory, anticancer, and bio-enhancing properties, mediated through the modulation of multiple signaling pathways. Its quantitative data on efficacy and toxicity are readily available.
Piperidine, on the other hand, serves as a versatile and highly privileged scaffold in medicinal chemistry. The pharmacological activities associated with piperidine are primarily observed in its vast array of derivatives, which have been developed into drugs for a wide range of therapeutic areas, including oncology and neurology. The specific pharmacological profile of a piperidine-containing drug is largely determined by the nature and arrangement of the functional groups attached to the piperidine ring.
For researchers and drug development professionals, piperine presents a natural product with significant therapeutic potential that can be further explored and optimized. The piperidine nucleus, in contrast, offers a robust and adaptable chemical framework for the design and synthesis of novel therapeutic agents with tailored pharmacological properties. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Piperidine Derivatives for Receptor Binding
The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for targeting a wide array of biological receptors. This guide provides a comparative analysis of piperidine derivatives, focusing on their structural features that dictate binding affinity and selectivity for key receptor families, supported by experimental data and detailed protocols.
Comparative Binding Affinity: Piperidine Derivatives at Sigma Receptors
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various central nervous system disorders, making them attractive therapeutic targets. The basic nitrogen atom within the piperidine ring is often crucial for high-affinity binding, as its protonated form can engage in key ionic interactions within the receptor's binding pocket.[4]
Below is a comparison of piperidine and piperazine-based compounds and their binding affinities for σ1 and σ2 receptors. Modifications to the substituents on the piperidine and the nature of the linker significantly impact affinity and selectivity.
Table 1: Binding Affinities (Kᵢ) of Piperidine/Piperazine Derivatives for Sigma Receptors
| Compound ID | Core Scaffold | Key Substituents | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | Piperidine | 4-benzyl, 1-(phenylpiperazinyl)ethanone | 3.2 | 105.6 | 33 | [4] |
| Compound 3 | Piperidine | 4-benzyl, 1-(diphenylmethyl)piperazine | 8.9 | 231.4 | 26 | [4] |
| Haloperidol | Piperidine | Reference Ligand | 2.6 | 2.6 | 1 | [4] |
| Sulfonamide 1 | Piperidine | 4-benzyl, 1-(3-iodobenzylsulfonyl) | 0.96 | 91.8 | 96 | [5] |
| Sulfonamide 2 | Piperazine | N-benzyl, N'-(3-iodobenzylsulfonyl) | 1.15 | 115.3 | 100 |[5] |
Data synthesized from multiple sources for comparative purposes.
Structure-activity relationship (SAR) studies reveal that for this class of compounds, the basic amino group is a primary driver for sigma receptor affinity.[4] The protonation state of the piperidine nitrogen is critical for efficient binding.[4] Furthermore, the length and nature of the alkyl chain connecting the piperidine core to other aromatic moieties can optimize binding; a linker of one carbon (n=1) often proves optimal for high affinity at σ1 receptors.[5]
Comparative Binding Affinity: Piperidine Derivatives at Opioid Receptors
The piperidine scaffold is a cornerstone of many potent analgesics that target opioid receptors, such as the µ-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide receptor (NOP).[6][7] SAR studies on N-piperidinyl indoles demonstrate that the substitution pattern on the indole ring dramatically influences binding affinity and receptor selectivity.
Table 2: Binding Affinities (Kᵢ) of N-Piperidinyl Indoles for Opioid Receptors
| Compound ID | Indole Substitution | MOP Receptor Kᵢ (nM) | NOP Receptor Kᵢ (nM) | Selectivity (Kᵢ MOP/Kᵢ NOP) | Reference |
|---|---|---|---|---|---|
| Compound 8 | 2-CO₂Me | 1.1 | 0.18 | 6.1 | [7] |
| Compound 10 | 2-CONH₂ | 0.44 | 0.22 | 2.0 | [7] |
| Compound 14 | 2-CONH( Bn) | 0.26 | 0.08 | 3.25 | [7] |
| Compound 17 | 2-Ph | 0.41 | 0.17 | 2.4 | [7] |
| 3-substituted analog | 3-CH₂NH₂ | 38 | 0.19 | 200 |[7] |
Data extracted from the cited literature.
In general, 2-substituted N-piperidinyl indoles exhibit higher binding affinity for the MOP receptor compared to their 3-substituted counterparts.[7] Molecular docking studies suggest that the protonated piperidine nitrogen forms a crucial ionic interaction with a conserved aspartate residue (Asp147) in the MOP binding pocket, anchoring the ligand.[7][8] The substituents at the 2-position of the indole can then engage in additional hydrophobic and hydrogen-bonding interactions, further enhancing affinity.
Experimental Protocols & Workflows
The quantitative data presented above are typically generated using radioligand competition binding assays.
This protocol is a representative method for determining the binding affinity of test compounds.
-
Membrane Preparation: Membranes are prepared from a suitable tissue source (e.g., rat liver for σ1 receptors) through homogenization in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: A Tris buffer (50 mM, pH 8.0) is typically used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used, for example, --INVALID-LINK---pentazocine for σ1 receptors at a final concentration of 20 nM.[4]
-
Competition Assay:
-
In assay tubes, a fixed amount of membrane preparation (e.g., 200 μL) is incubated with the radioligand (50 μL) and varying concentrations of the unlabeled test compound (50 μL).
-
The total assay volume is brought to 0.5 mL with the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation: The mixture is incubated, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathways and Structure-Activity Relationships
Understanding how a piperidine derivative's structure affects its function requires looking beyond binding to the subsequent cellular signaling. Many target receptors, such as opioid and histamine receptors, are G-protein coupled receptors (GPCRs).
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
SAR studies systematically modify a lead compound's structure to map the chemical features essential for biological activity. This logical process is fundamental to drug optimization.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Propargyl-1-methyl-piperidine: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and proper disposal of 2-Propargyl-1-methyl-piperidine, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information presented is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data Summary
A summary of hazard information for structurally related compounds is presented below to inform handling and disposal procedures.
| Hazard Classification | Propargylamine[3][4] | 1-Methylpiperidine[5] |
| Physical Hazards | Flammable Liquid (Category 2)[3][4] | Flammable Liquid (Category 2)[5] |
| Health Hazards | Acute Toxicity, Oral (Category 4)[3] | Acute Toxicity, Dermal (Category 3) |
| Acute Toxicity, Dermal (Fatal)[4] | Skin Corrosion/Irritation (Category 1B) | |
| Skin Corrosion/Irritation (Category 1B)[4] | Serious Eye Damage/Irritation (Category 1) | |
| Serious Eye Damage/Irritation (Category 1)[4] | Acute Toxicity, Inhalation (Category 3) | |
| Environmental Hazards | Not Classified | Harmful to aquatic life[5] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A flame-retardant lab coat.[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the chemical fume hood is operational to contain vapors.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Neutralize: Due to the basic nature of the piperidine ring, a weak acid (e.g., citric acid solution) can be used for neutralization of the spill area after the bulk of the material has been absorbed.
-
Collect: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The presence of the terminal alkyne in the propargyl group necessitates special precautions to prevent the formation of explosive acetylides.
Experimental Protocol for Quenching Terminal Alkynes:
Before disposal, it is prudent to quench the reactive terminal alkyne. This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound waste in an appropriate aprotic solvent (e.g., THF).
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Quenching: Slowly add a quenching agent that will react with the terminal alkyne without forming a shock-sensitive product. A common method is the slow addition of a proton source, such as a dilute solution of a non-oxidizing acid (e.g., acetic acid in THF), to protonate any potential acetylide ions.
-
Monitoring: Monitor the reaction for any signs of gas evolution or temperature change.
-
Workup: Once the reaction is complete, the quenched solution can be treated as a flammable and potentially toxic organic waste.
Waste Collection and Labeling:
-
Container: Use a designated, properly sealed, and labeled hazardous waste container. The container should be compatible with organic solvents and amines.
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive")
-
The date of accumulation.
-
-
Segregation: Do not mix this waste with other waste streams, especially those containing heavy metal salts (e.g., copper, silver, mercury) to avoid the potential formation of explosive metal acetylides.[1][2]
Final Disposal:
The collected and labeled hazardous waste must be disposed of through the institution's official hazardous waste management program. This typically involves incineration at a licensed facility.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Navigating the Safe Handling of 2-Propargyl-1-methyl-piperidine: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Researchers, scientists, and drug development professionals handling 2-Propargyl-1-methyl-piperidine must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
Based on its chemical properties and the hazard information available for structurally similar compounds, this compound is classified as a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation. Strict adherence to the following guidelines is paramount to minimize risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against corrosive organic amines. Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a non-absorbent, chemical-resistant material should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes made of a non-porous material must be worn to protect against spills. |
Operational and Disposal Plans: A Step-by-Step Approach
Safe handling and disposal are critical to prevent contamination and accidental exposure. The following workflow outlines the necessary steps.
Experimental Protocols:
Handling Procedure:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. Inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood. Use glassware and other equipment that are clean, dry, and compatible with organic amines. Avoid creating aerosols.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Institutional Protocols: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not pour this chemical down the drain.
Immediate Safety Measures: First Aid in Case of Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
